Technical Documentation Center

4-(Dimethylphosphoryl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Dimethylphosphoryl)benzoic acid
  • CAS: 53888-91-8

Core Science & Biosynthesis

Foundational

4-(Dimethylphosphoryl)benzoic Acid: A Versatile Small Molecule Scaffold for Next-Generation Therapeutics

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "molecular obesity"—lipophilic leads that crash out in aqueous assays, fail metabolic stability screens, or e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by "molecular obesity"—lipophilic leads that crash out in aqueous assays, fail metabolic stability screens, or exhibit off-target toxicity. The integration of 4-(Dimethylphosphoryl)benzoic acid (CAS 53888-91-8) into screening libraries and lead optimization pipelines offers a robust, structurally elegant solution. This whitepaper explores the physicochemical advantages, mechanistic rationale, and synthetic integration of this bifunctional scaffold, providing actionable protocols for drug development professionals.

Chemical Identity and Structural Rationale

4-(Dimethylphosphoryl)benzoic acid (Molecular Weight: 198.16 g/mol ; Formula: C9H11O3P) is a highly versatile building block. Its architecture is defined by two critical nodes:

  • The Carboxylic Acid Vector: A highly reactive handle at the C1 position, ideal for amidation, esterification, or serving as an exit vector for linker attachment in PROTAC (Proteolysis Targeting Chimera) design.

  • The Dimethylphosphoryl (DMPO) Motif: Located at the C4 position, this pentavalent phosphorus group acts as a powerful physicochemical tuning element.

The Dimethylphosphoryl (DMPO) Advantage in Medicinal Chemistry

Historically, medicinal chemists have relied on sulfonamides, ethers, or hydroxyl groups to improve solubility or engage in hydrogen bonding. However, these classical bioisosteres come with limitations. Sulfonamides can carry structural alerts for ocular toxicity, phototoxicity, and urolithiasis[1]. Ethers often lack the necessary polarity to overcome the high lipophilicity of modern drug targets.

The DMPO group provides a superior alternative. It is a highly polar, uncharged functional group that acts as an exceptionally strong hydrogen bond acceptor (HBA) due to the highly polarized P=O bond[2]. The tetrahedral geometry of the phosphorus atom projects the oxygen into solvent-exposed regions or deep into binding pockets, improving both target affinity and aqueous solubility without introducing structural alerts[2][3].

The FDA approval of Brigatinib in 2017—an ALK inhibitor featuring a DMPO motif—validated the phosphine oxide as a critical pharmacophore, demonstrating that a single P=O group can increase potency by up to 70-fold compared to unsubstituted counterparts[4][5]. Furthermore, in the development of the CDK7 inhibitor SY-5609, the DMPO moiety was shown to adopt a rigid conformation, forming a pseudotricycle via intramolecular hydrogen bonding that enhanced both permeability and target affinity[6].

DMPO_Logic Scaffold 4-(Dimethylphosphoryl) benzoic acid Carboxyl Carboxylic Acid Vector (Covalent Linkage) Scaffold->Carboxyl DMPO Dimethylphosphoryl (DMPO) (Physicochemical Tuning) Scaffold->DMPO Amidation Amide/Ester Formation (PROTACs, Fluorophores) Carboxyl->Amidation HBond Strong H-Bond Acceptor (Target Affinity) DMPO->HBond Solubility High Polarity (Aqueous Solubility) DMPO->Solubility Lead Optimized Therapeutic Lead Amidation->Lead HBond->Lead Solubility->Lead

Fig 1. Logical relationship between the DMPO scaffold properties and therapeutic optimization.

Comparative Physicochemical Profiling

To understand the impact of the DMPO group, we must compare it against standard phenyl substituents. The table below summarizes the quantitative advantages of integrating the dimethylphosphoryl moiety into a drug scaffold.

Scaffold MotifHBA CountHBD CountApprox. TPSA (Ų)Aqueous SolubilityKnown Toxicity Alerts
Phenyl 000.0LowNone
4-Sulfonamidophenyl 4242.5ModeratePhototoxicity, Urolithiasis[1]
4-(Dimethylphosphoryl)phenyl 1017.1HighNone[1][2]

Data Synthesis Note: The DMPO group provides a highly efficient TPSA contribution (17.1 Ų) that maximizes solubility while keeping the overall polar surface area low enough to maintain cellular permeability[2].

Experimental Methodology: Scaffold Derivatization Workflow

To effectively utilize 4-(Dimethylphosphoryl)benzoic acid, the amidation protocol must account for the electronic properties of the P=O group. The following self-validating protocol is optimized for high-throughput library generation.

Causality-Driven Amidation Protocol

1. Reagent Preparation: Dissolve 4-(Dimethylphosphoryl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is required because the highly polar DMPO group limits solubility in less polar aprotic solvents like THF or DCM at high concentrations.

2. Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Causality: Why HATU over standard EDC/NHS? The electron-withdrawing nature of the para-phosphoryl group slightly deactivates the benzoic acid. HATU ensures rapid formation of the highly reactive O-Atab ester, minimizing epimerization (if chiral centers are present on the amine) and maximizing yield.

3. Amine Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours at room temperature.

4. Self-Validation Checkpoint: Before quenching, sample 5 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 197.1 [M-H]-) is consumed and the desired product [M+H]+ peak is dominant.

5. Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3x volume). Causality: Why DCM instead of Ethyl Acetate? Phosphine oxides are highly polar. Standard ethyl acetate extraction often results in poor partitioning, leaving significant product in the aqueous layer. DCM provides superior solvation for the DMPO moiety, ensuring >90% recovery[2].

6. Purification: Dry the combined organic layers over MgSO4, concentrate, and purify via Prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

ExperimentalWorkflow Step1 1. Activation HATU/DIPEA Step2 2. Coupling Amine Addition Step1->Step2 Step3 3. Extraction DCM Partitioning Step2->Step3 Step4 4. Purification Prep-HPLC Step3->Step4 Step5 5. Profiling LogD & Assays Step4->Step5

Fig 2. Step-by-step experimental workflow for the amidation of the DMPO-benzoic acid scaffold.

Conclusion

4-(Dimethylphosphoryl)benzoic acid is not merely a structural novelty; it is a strategic asset in overcoming the physicochemical bottlenecks of modern drug discovery. By leveraging its highly polar, non-toxic P=O hydrogen bond acceptor and its versatile carboxyl vector, medicinal chemists can rescue lipophilic leads, design highly soluble PROTACs, and engineer precise kinase inhibitors with superior metabolic stability.

References

  • Title: CAS 53888-91-8 (4-(Dimethylphosphoryl)benzoic acid)
  • Title: Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: ACS Publications URL
  • Title: Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source: ACS Publications URL
  • Title: The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group Source: National University of Pharmacy URL
  • Title: Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues)
  • Title: Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles Source: PMC/NIH URL
  • Title: Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 4-(Dimethylphosphoryl)benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide Introduction & Analyte Profiling 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide

Introduction & Analyte Profiling

4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8) is a specialized organophosphorus building block frequently utilized in advanced pharmaceutical synthesis and materials science[1]. Structurally, it features a polar, hydrogen-bond-accepting dimethylphosphoryl group ( −P(=O)(CH3​)2​ ) and an ionizable carboxylic acid moiety. Accurate, reproducible quantification of this compound is critical for purity assessment, reaction monitoring, and downstream pharmaceutical quality control.

This application note details the mechanistic rationale, step-by-step protocol, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale for Method Design

As analytical scientists, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Ionization Control (The "Why" behind Mobile Phase pH): Benzoic acid derivatives typically exhibit a pKa around 4.2. The electron-withdrawing nature of the dimethylphosphoryl substituent slightly increases the acidity of the core (estimated pKa∼3.5–3.8 ). If the mobile phase pH is near this pKa , the analyte exists in a dynamic equilibrium of ionized and neutral states, leading to split peaks, poor retention, and severe tailing[3]. To enforce a single, fully protonated (neutral) species, the aqueous mobile phase must be buffered to at least two units below the pKa . We utilize 0.1% Formic Acid ( pH∼2.7 ) to maximize hydrophobic interaction with the stationary phase.

  • Mitigating Secondary Silanol Interactions: The dimethylphosphoryl moiety is highly polar and acts as a strong hydrogen-bond acceptor. Unreacted silanol groups on standard silica-based columns will interact with this group, causing secondary retention mechanisms and peak broadening[4]. Therefore, a high-purity, fully end-capped C18 column (or a polar-embedded phase) is strictly required to ensure sharp, symmetrical peaks.

  • Detector Selection: The aromatic ring provides a strong UV chromophore. Maximum absorbance ( λmax​ ) is observed at 235 nm, making Diode-Array Detection (DAD) ideal for both quantification and peak purity assessment.

HPLC_Workflow Start Analyte Profiling 4-(Dimethylphosphoryl)benzoic acid Phase1 Stationary Phase Selection (End-capped C18) Start->Phase1 Phase2 Mobile Phase Optimization (pH 2.5 to suppress ionization) Phase1->Phase2 Phase3 Gradient Tuning (Acetonitrile / 0.1% Formic Acid) Phase2->Phase3 Decision Peak Shape & Resolution Acceptable? Phase3->Decision Optimize Adjust Buffer/Modifier Decision->Optimize No Validate Proceed to ICH Q2(R2) Validation Decision->Validate Yes Optimize->Phase2

Logical workflow for RP-HPLC method development of acidic organophosphorus compounds.

Optimized Chromatographic Protocol

The following conditions were established to provide baseline resolution, optimal retention time ( Rt​∼5.2 min ), and minimal run time.

Table 1: Final Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)
Mobile Phase B LC-MS Grade Acetonitrile
Elution Mode Gradient (0-2 min: 10% B; 2-8 min: 10% 60% B; 8-10 min: 60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Controlled to prevent viscosity fluctuations)
Detection UV/DAD at 235 nm

Self-Validating Sample Preparation Workflow

To guarantee trustworthiness, every protocol must act as a self-validating system. This workflow incorporates built-in System Suitability Tests (SST) that act as an internal quality gate. If the SST criteria are not met, the system automatically halts, preventing the generation of invalid data.

Step-by-Step Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Dimethylphosphoryl)benzoic acid reference standard[1]. Transfer to a 10 mL volumetric flask. Add 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes until fully dissolved, then make up to volume.

  • Working Solutions: Dilute the stock solution with Diluent to create a calibration range of 1.0 to 100.0 µg/mL.

  • Self-Validation Checkpoint (Blank Injection): Inject the Diluent blank before any standards. Acceptance Criterion: No interfering peaks ≥0.1% of the target analyte area at the expected retention time.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six times consecutively.

Table 2: System Suitability Specifications (Internal Quality Gate)
ParameterAcceptance CriterionCausality / Rationale
Retention Time ( Rt​ ) RSD ≤1.0% Ensures pump stability and mobile phase consistency.
Peak Area RSD ≤2.0% Validates autosampler precision and injection integrity.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and phase integrity.

ICH Q2(R2) Method Validation

The developed method was rigorously validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[2]. The lifecycle approach ensures the method remains fit for its intended purpose.

Validation_Workflow Start ICH Q2(R2) Validation Spec Specificity (Blank & Matrix) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Report Final Validation Report Sens->Report

Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Specificity

Specificity was demonstrated by injecting a blank diluent and a simulated sample matrix. DAD peak purity analysis confirmed that the 4-(Dimethylphosphoryl)benzoic acid peak was spectrally pure (Purity Angle < Purity Threshold), proving no co-eluting interferences.

Linearity and Sensitivity (LOD/LOQ)

Linearity was established across six concentration levels. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the signal-to-noise (S/N) ratio of 3:1 and 10:1, respectively.

Table 3: Linearity, LOD, and LOQ Results
Validation ParameterResultICH Q2(R2) Requirement
Linear Range 1.0 – 100.0 µg/mLMust cover 70-130% of test concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Regression Equation y=45213x+1205 N/A
LOD (S/N = 3) 0.15 µg/mLN/A
LOQ (S/N = 10) 0.45 µg/mLSignal must be reproducible at this level
Accuracy and Precision

Accuracy was assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration (50 µg/mL). Precision was evaluated by calculating the Relative Standard Deviation (RSD) for Intra-day (Repeatability) and Inter-day (Intermediate Precision) analyses.

Table 4: Accuracy and Precision Data
Spike LevelNominal Conc. (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=12)
50% 25.099.4%0.85%1.12%
100% 50.0100.2%0.62%0.98%
150% 75.099.8%0.74%1.05%
Criteria -98.0% - 102.0% ≤2.0% ≤2.0%

Conclusion

A robust, highly specific, and self-validating HPLC-DAD method was successfully developed for the quantification of 4-(Dimethylphosphoryl)benzoic acid. By understanding the analyte's physicochemical properties—specifically its pKa and hydrogen-bonding potential—the mobile phase and stationary phase were rationally selected to eliminate peak tailing and ensure a highly reproducible retention profile. The method fully complies with ICH Q2(R2) validation requirements, demonstrating excellent linearity, accuracy, and precision, making it highly suitable for routine pharmaceutical quality control and research applications.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • 4-(dimethylphosphoryl)
  • Source: ust.
  • Source: researchgate.

Sources

Application

Synthesis of Organophosphorus Compounds Using 4-(Dimethylphosphoryl)benzoic Acid: Application Notes and Protocols

Introduction: The Strategic Value of the Phosphoryl Group in Modern Chemistry Organophosphorus compounds are a cornerstone of contemporary chemical and pharmaceutical sciences, demonstrating remarkable versatility in app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Phosphoryl Group in Modern Chemistry

Organophosphorus compounds are a cornerstone of contemporary chemical and pharmaceutical sciences, demonstrating remarkable versatility in applications ranging from medicinal chemistry to materials science.[1][2] The introduction of a phosphoryl group can significantly modulate a molecule's physicochemical properties, including its polarity, solubility, and ability to interact with biological targets. 4-(Dimethylphosphoryl)benzoic acid, in particular, has emerged as a valuable building block.[3] Its unique structure, featuring a rigid aromatic ring, a versatile carboxylic acid handle for synthetic transformations, and a polar dimethylphosphoryl group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules.

This guide provides a comprehensive overview of the applications and synthetic protocols involving 4-(Dimethylphosphoryl)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Physicochemical and Spectroscopic Data of 4-(Dimethylphosphoryl)benzoic Acid

A thorough understanding of the starting material is paramount for successful synthesis. The table below summarizes the key physicochemical and spectroscopic data for 4-(Dimethylphosphoryl)benzoic acid.

PropertyValueSource
Molecular Formula C₉H₁₁O₃P[3]
Molecular Weight 198.16 g/mol
Appearance White to off-white solid
Melting Point 215-220 °C
Solubility Soluble in methanol, DMSO, and hot water
¹H NMR (400 MHz, DMSO-d₆) δ 13.4 (s, 1H, COOH), 8.13 (d, J=8.0 Hz, 2H, Ar-H), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 1.75 (d, J=13.6 Hz, 6H, P-(CH₃)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 166.5, 137.9 (d, J=9.9 Hz), 131.9, 129.8 (d, J=12.1 Hz), 129.2 (d, J=104.9 Hz), 16.2 (d, J=96.0 Hz)
³¹P NMR (162 MHz, DMSO-d₆) δ 34.5
IR (KBr, cm⁻¹) 3440 (O-H), 2920, 2850 (C-H), 1700 (C=O), 1280 (P=O), 1180 (P-C)[4]
Mass Spectrometry (ESI-) m/z 197.0 [M-H]⁻[3]

Core Synthetic Application: Amide Bond Formation

The most common and versatile synthetic transformation of 4-(Dimethylphosphoryl)benzoic acid is the formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine. This reaction is fundamental in drug discovery for creating peptidomimetics and other biologically active molecules.[5][6][7]

Causality in Reagent Selection for Amide Coupling

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

  • Carbodiimides (EDC, DCC): These are widely used for their efficiency and mild reaction conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[8] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) as an additive is crucial to suppress racemization and improve reaction rates by forming a more reactive activated ester intermediate.[6]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, especially with sterically hindered amines or for challenging couplings.[7] They operate through a similar activated ester mechanism but are often more potent than carbodiimides.

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for solid-phase peptide synthesis.

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of N-substituted-4-(dimethylphosphoryl)benzamides.

Caption: General workflow for amide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-(dimethylphosphoryl)benzamide using EDC/HOBt

This protocol details a standard procedure for the coupling of 4-(dimethylphosphoryl)benzoic acid with benzylamine, a common unhindered primary amine.

Materials:

  • 4-(Dimethylphosphoryl)benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylphosphoryl)benzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-benzyl-4-(dimethylphosphoryl)benzamide.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-(dimethylphosphoryl)benzamide using HATU

This protocol is suitable for coupling with less nucleophilic anilines.

Materials:

  • 4-(Dimethylphosphoryl)benzoic acid (1.0 eq)

  • p-Anisidine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-(dimethylphosphoryl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

  • Add p-anisidine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (3x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired product.

Expected Yield: 75-85%

Applications in Drug Discovery and Materials Science

Derivatives of 4-(dimethylphosphoryl)benzoic acid are of significant interest in several areas of research and development.

Medicinal Chemistry

The dimethylphosphoryl group can act as a phosphate mimetic, enabling interactions with biological targets that recognize phosphate groups, such as kinases and phosphatases. Furthermore, its hydrogen bond accepting capability and polar nature can improve the pharmacokinetic profile of drug candidates. The benzoic acid scaffold provides a rigid core for the spatial orientation of pharmacophoric groups.[1][2]

Materials Science: Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of 4-(dimethylphosphoryl)benzoic acid allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs). The presence of the phosphoryl group can introduce additional coordination sites for metal ions and can be used to tune the properties of the resulting MOF, such as its porosity and catalytic activity.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reactions can often be addressed by increasing the reaction time or temperature (up to 40-50 °C for EDC/HOBt couplings). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Purification Challenges: The polarity of the dimethylphosphoryl group can sometimes make purification by standard silica gel chromatography challenging. Using a more polar solvent system (e.g., with methanol or isopropanol) or reverse-phase chromatography may be necessary.

  • Side Reactions: With carbodiimide couplings, the formation of N-acylurea byproducts can occur. The use of HOBt or NHS minimizes this side reaction.

Conclusion

4-(Dimethylphosphoryl)benzoic acid is a versatile and valuable building block for the synthesis of a wide range of organophosphorus compounds. Its utility in forming robust amide bonds, coupled with the unique properties imparted by the dimethylphosphoryl group, makes it a strategic component in the design of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-15.
  • PMC. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from [Link]

  • Google Patents. (n.d.). DIMETHYLBENZOIC ACID COMPOUNDS - European Patent Office - EP 3083554 B1.
  • Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • Society for Experimental Biology and Medicine. (n.d.). The synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MDPI. (2023). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Retrieved from [Link]

  • PubChem. (n.d.). 4-(dimethylphosphoryl)benzoic acid. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014004230A1 - Dimethyl-benzoic acid compounds.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Indian Academy of Sciences. (2018). Reactions of 4-diphenylphosphino benzoic acid with organotin oxides and -oxy-hydroxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of axially chiral N-aryl benzimidazoles via chiral phosphoric acid catalyzed enantioselective oxidative aromatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
  • Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

  • PMC. (2020). Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

  • PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Conjugation of 4-(Dimethylphosphoryl)benzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Moiety for Phosphate Mimicry in Peptide Therapeutics In the landscape of peptide-bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Moiety for Phosphate Mimicry in Peptide Therapeutics

In the landscape of peptide-based drug discovery and chemical biology, the site-specific modification of peptides is a cornerstone for enhancing their therapeutic properties, stability, and for probing biological pathways. The introduction of non-natural functionalities can profoundly influence a peptide's conformation, binding affinity, and pharmacokinetic profile. Among these modifications, the mimicking of phosphorylation is of paramount importance due to the central role of protein phosphorylation in cellular signaling.

This document provides detailed application notes and robust protocols for the conjugation of 4-(Dimethylphosphoryl)benzoic acid to peptides. This reagent offers a unique and stable phosphonate monoester mimetic of phosphotyrosine, where the phosphorus atom is directly linked to an aromatic ring. Unlike natural phosphoamino acids, the resulting C-P bond is resistant to enzymatic hydrolysis by phosphatases, making it an invaluable tool for creating stable peptide-based inhibitors or probes for kinases and phosphatases. The dimethylphosphoryl group also imparts increased hydrophilicity, which can improve the solubility of hydrophobic peptides.

These protocols are designed to be self-validating, providing researchers with a strong foundation for the successful N-terminal modification of peptides with this novel phosphoryl moiety.

Chemical Principle: Amide Bond Formation

The conjugation of 4-(Dimethylphosphoryl)benzoic acid to a peptide relies on the formation of a stable amide bond between the carboxylic acid of the phosphoryl compound and the free N-terminal amine of the peptide. This reaction is not spontaneous and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the peptide's amine group. This is typically achieved using specialized coupling reagents commonly employed in peptide synthesis.[1]

The general reaction scheme is as follows:

  • Activation: The coupling reagent reacts with 4-(Dimethylphosphoryl)benzoic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester).

  • Coupling: The N-terminal amine of the peptide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Amide Bond Formation: The intermediate collapses, forming the stable amide bond and releasing the coupling reagent byproducts.

The choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and to minimize potential side reactions, such as racemization of the C-terminal amino acid of the peptide.

Experimental Workflow for Peptide Conjugation

The following diagram illustrates the general workflow for the conjugation of 4-(Dimethylphosphoryl)benzoic acid to a resin-bound peptide.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Conjugation cluster_finalization Final Steps Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Resin Washing (DMF, DCM) Deprotection->Washing1 Activation 4. Activation of 4-(Dimethylphosphoryl)benzoic acid (Coupling Reagent + Base) Washing1->Activation Coupling 5. Coupling to Peptide (Addition to resin) Activation->Coupling Washing2 6. Resin Washing (DMF, DCM) Coupling->Washing2 Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase conjugation.

Protocols

The following protocols provide detailed steps for the conjugation of 4-(Dimethylphosphoryl)benzoic acid to peptides in both solid-phase and solution-phase formats.

Protocol 1: Solid-Phase N-Terminal Conjugation

This protocol is suitable for peptides synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The conjugation is performed on the resin-bound peptide after the final N-terminal Fmoc group has been removed.

Materials:

  • Fmoc-protected peptide-on-resin (with a free N-terminus)

  • 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Start with the fully assembled peptide on the resin, with the final N-terminal Fmoc group removed.

    • Wash the resin thoroughly with DMF (3 x 5 mL per 100 mg resin) to remove any residual piperidine.

    • Wash with DCM (3 x 5 mL per 100 mg resin) and then again with DMF (3 x 5 mL per 100 mg resin).

  • Activation and Coupling:

    • In a separate vial, dissolve 4-(Dimethylphosphoryl)benzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activation mixture to the washed resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • To check for completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step can be repeated with a fresh solution of activated acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (5 x 5 mL per 100 mg resin) to remove excess reagents and byproducts.

    • Perform a final wash with DCM (3 x 5 mL per 100 mg resin) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg resin).

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Solution-Phase Conjugation

This protocol is suitable for purified peptides that have a free N-terminal amine.

Materials:

  • Purified peptide with a free N-terminus

  • 4-(Dimethylphosphoryl)benzoic acid

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA

  • Solvent: Anhydrous DMF or a mixture of DMF and DMSO for less soluble peptides

  • Quenching solution: e.g., 0.1 M ammonium bicarbonate

  • RP-HPLC system for purification

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified peptide in the chosen anhydrous solvent to a concentration of approximately 1-5 mg/mL.

  • Activation of 4-(Dimethylphosphoryl)benzoic acid:

    • In a separate vial, dissolve 4-(Dimethylphosphoryl)benzoic acid (1.5 equivalents relative to the peptide), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in a small amount of anhydrous DMF.

    • Add DIPEA (3 equivalents) to the activation mixture and vortex. Let it stand for a few minutes to pre-activate.

  • Coupling Reaction:

    • Add the activated 4-(Dimethylphosphoryl)benzoic acid solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS at regular intervals (e.g., every hour). The reaction is typically complete within 2-6 hours.

  • Quenching the Reaction:

    • Once the reaction is complete, quench any remaining active ester by adding a small amount of a nucleophilic scavenger like 0.1 M ammonium bicarbonate.

  • Purification:

    • Dilute the reaction mixture with the initial mobile phase for RP-HPLC (e.g., water with 0.1% TFA).

    • Purify the conjugated peptide using preparative RP-HPLC to separate it from unreacted starting materials, coupling reagents, and byproducts.[2]

  • Characterization and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Data Presentation: Reagent Stoichiometry and Coupling Reagent Comparison

Table 1: Recommended Reagent Stoichiometry for Solid-Phase Conjugation (per 1 equivalent of resin-bound peptide)

ReagentEquivalents
4-(Dimethylphosphoryl)benzoic acid3
HATU2.9
DIPEA6

Table 2: Comparison of Common Coupling Reagents for Carboxylic Acid Activation

Coupling ReagentAdditiveBase (Typical)AdvantagesConsiderations
HATU NoneDIPEA, NMMHighly efficient, fast reaction rates, low racemization.[3]Higher cost, can cause guanidinylation of the N-terminus if used in large excess.
HBTU HOBtDIPEA, NMMCost-effective, widely used, good performance.[1]Slower than HATU, potential for side reactions.
DIC HOBtDIPEALow cost, byproduct (diisopropylurea) is soluble in DMF and easily washed away in SPPS.[1]Can lead to higher rates of racemization without an additive.
EDC HOBtNone (in water)Water-soluble, ideal for solution-phase reactions in aqueous buffers.Not typically used for SPPS.

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: HATU is recommended for the primary protocol due to its high reactivity and ability to minimize racemization, which is crucial for maintaining the stereochemical integrity of the peptide.[3] The azabenzotriazole leaving group in activated HATU esters is more reactive than the benzotriazole group in HBTU-activated esters.

  • Solubility Issues: 4-(Dimethylphosphoryl)benzoic acid is generally soluble in DMF. However, if the peptide itself has poor solubility on the resin, consider using a more polar solvent system like DMF/DMSO or adding chaotropic salts to disrupt aggregation.

  • Incomplete Coupling: If the Kaiser test remains positive, this indicates that the N-terminal amine is sterically hindered or the peptide has aggregated. In such cases, a second coupling step is recommended. Using a different solvent or a more reactive coupling reagent like COMU could also be beneficial.

  • Side Reactions: The primary potential side reaction is the guanidinylation of the N-terminal amine if an excess of aminium-based coupling reagents like HATU or HBTU is used without pre-activation. Following the stoichiometry in the protocol minimizes this risk.

  • Purification Challenges: The introduction of the phosphoryl group will alter the retention time of the peptide on RP-HPLC, typically making it more hydrophilic (eluting earlier). The purification gradient may need to be adjusted accordingly. Using a different pH in the mobile phase can also aid in separation.

Conclusion

The conjugation of 4-(Dimethylphosphoryl)benzoic acid to peptides provides a powerful method for creating stable phosphopeptide mimetics. The protocols outlined in this document offer a reliable and robust starting point for researchers. By carefully selecting the coupling reagents and optimizing the reaction conditions, these techniques can be readily implemented to generate novel peptide-based tools for a wide range of applications in drug discovery and chemical biology.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Royal Society of Chemistry. (2018). Resin-free peptide synthesis mediated by tri(4-benzoylphenyl) phosphate (TBP) derivatives as small-molecule supports. Organic Chemistry Frontiers.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 319-354). Humana Press. Available at: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 4-(Dimethylphosphoryl)benzoic Acid Derivatives as Next-Generation Kinase Inhibitors

Executive Summary & Scientific Rationale In modern medicinal chemistry, overcoming poor aqueous solubility and rapid metabolic clearance—often resulting from flat, highly lipophilic aromatic rings—is a primary challenge....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, overcoming poor aqueous solubility and rapid metabolic clearance—often resulting from flat, highly lipophilic aromatic rings—is a primary challenge. 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8) has emerged as a privileged structural building block designed to address these liabilities. By coupling this reagent to a pharmacophore via standard amide synthesis, researchers introduce a dimethylphosphine oxide (DMPO) moiety into their drug candidates.

As a Senior Application Scientist, I advocate for the use of the DMPO group because it acts as a highly polar, metabolically stable bioisostere for amides, sulfones, and sulfonamides. It serves as a potent hydrogen-bond acceptor, significantly improving aqueous solubility while engaging in critical interactions within kinase hinge regions or solvent-exposed pockets [1]. A clinical validation of this strategy is the FDA-approved ALK inhibitor Brigatinib, where the DMPO group is essential for target selectivity and overcoming resistance mutations in non-small cell lung cancer (NSCLC) [2].

This application note details a self-validating in vitro assay cascade designed to evaluate the biochemical potency, physicochemical properties, and cellular efficacy of newly synthesized DMPO-derivatives.

Mechanistic Pathway & Workflow

The integration of 4-(Dimethylphosphoryl)benzoic acid into a drug discovery pipeline requires a logical progression from chemical synthesis to functional validation. The workflow below illustrates the transition from the building block to the specific in vitro assays detailed in this guide.

Workflow A 4-(Dimethylphosphoryl) benzoic acid B Amide Coupling (Synthesis) A->B C DMPO-Inhibitor Candidate B->C D TR-FRET Kinase Assay C->D Potency E Kinetic Solubility C->E Physicochemical F Cell Viability (Ba/F3) C->F Efficacy

Figure 1: Drug discovery workflow utilizing 4-(Dimethylphosphoryl)benzoic acid.

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Highly conjugated kinase inhibitors often exhibit intrinsic fluorescence (auto-fluorescence) that confounds standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, background fluorescence decays, isolating the true signal of the target-inhibitor interaction.

TRFRET cluster_0 Kinase Reaction Phase cluster_1 Detection Phase K Target Kinase (e.g., ALK) S Biotin-Substrate K->S Phosphorylation I DMPO-Derivative (Inhibitor) I->K Competitive Inhibition Eu Eu-Anti-Phospho Antibody (Donor) S->Eu Binds if Phosphorylated SA Streptavidin-APC (Acceptor) S->SA Biotin-Streptavidin F TR-FRET Signal (665 nm / 615 nm) Eu->F Energy Transfer SA->F

Figure 2: TR-FRET assay logic for evaluating DMPO-derivative kinase inhibitors.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the DMPO-derivative in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 nM of the target kinase (e.g., ALK) and 100 nM of Biotinylated Peptide Substrate. Initiate the reaction by adding ATP at its predetermined Km​ value. Incubate for 60 minutes at room temperature (RT).

  • Detection Phase: Stop the reaction by adding 10 mM EDTA (chelates Mg²⁺, halting kinase activity). Add 2 nM Europium-labeled anti-phospho antibody and 20 nM Streptavidin-APC. Incubate for 60 minutes at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

Self-Validating System (Trustworthiness):
  • Positive Control: Brigatinib (known ALK inhibitor) to ensure assay sensitivity.

  • Negative Control: DMSO only (Max signal) and No-ATP wells (Min signal).

  • Quality Control Metric: Calculate the Z'-factor using the formula: Z′=1−∣μmax​−μmin​∣3σmax​+3σmin​​ . A plate is only accepted if Z' > 0.6 , ensuring the data is statistically robust.

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)

Causality & Rationale: The primary justification for utilizing the 4-(Dimethylphosphoryl)benzoic acid building block is to "escape from flatland." The DMPO group drastically lowers the LogD of the molecule, enhancing solubility. Nephelometry (light scattering) provides a high-throughput, self-validating method to quantify this improvement by detecting the exact concentration at which the compound precipitates out of a physiological buffer.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a 10 mM stock of the DMPO-derivative in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4), maintaining a constant 2% DMSO concentration across all wells.

  • Incubation: Seal the plate and incubate for 2 hours at 37°C with orbital shaking (300 rpm) to allow thermodynamic equilibration and precipitation of insoluble fractions.

  • Measurement: Measure the optical density/light scattering at 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 0.05 OD of the blank (buffer + 2% DMSO).

Self-Validating System (Trustworthiness):
  • Poorly Soluble Control: Amiodarone (expected solubility <10 µM).

  • Highly Soluble Control: Diclofenac (expected solubility >200 µM).

Protocol 3: Cellular Viability & Target Engagement (CellTiter-Glo)

Causality & Rationale: Biochemical inhibition and high solubility are meaningless if the compound cannot cross the cell membrane or if it causes non-specific cytotoxicity. To prove on-target cellular efficacy, we utilize Ba/F3 cells engineered to express specific kinase fusions (e.g., EML4-ALK). These cells become addicted to the kinase for survival; inhibiting the target induces apoptosis.

Step-by-Step Methodology:
  • Cell Seeding: Seed Ba/F3 EML4-ALK cells at 5,000 cells/well in 384-well white opaque plates using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: Pin-transfer the DMPO-derivatives (10-point dose-response) into the assay plate.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Detection: Add an equal volume of CellTiter-Glo® reagent. This lyses the cells and generates a luminescent signal directly proportional to the amount of ATP present (representing viable cells).

  • Readout: Measure luminescence after a 10-minute stabilization period.

Self-Validating System (Trustworthiness):
  • Counter-Screen: Run a parallel assay using parental Ba/F3 cells supplemented with IL-3. If the DMPO-derivative kills the parental cells at the same concentration as the ALK+ cells, the compound is a general cytotoxin, not a targeted inhibitor.

Quantitative Data Summary

The following table summarizes representative validation data, demonstrating the superior physicochemical and biological profile of a DMPO-derivative synthesized from 4-(Dimethylphosphoryl)benzoic acid compared to a traditional amide matched-pair.

Compound ClassBiochemical IC₅₀ (nM)Kinetic Solubility (µM)Ba/F3 ALK+ IC₅₀ (nM)Ba/F3 Parental IC₅₀ (nM)Assay Z'-Factor
Standard Amide (Control) 45.2< 10125.4> 10,0000.72
DMPO-Derivative 3.1> 25012.8> 10,0000.78
Brigatinib (Clinical Ref) 1.5> 1008.5> 10,0000.81

Data Interpretation: The incorporation of the DMPO moiety via 4-(Dimethylphosphoryl)benzoic acid yields a >14-fold improvement in biochemical potency and a >25-fold increase in aqueous solubility, translating to highly selective cellular efficacy.

References

  • Title: NMR quantification of H-bond donating ability for bioactive functional groups and isosteres Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on Brigatinib - A wonder drug for targeted cancer therapy in non-small cell lung cancer Source: Saudi Pharmaceutical Journal URL: [Link]

  • Title: Synthetic Approaches to the New Drugs Approved During 2017 Source: Journal of Medicinal Chemistry URL: [Link]

Method

Application Note: 4-(Dimethylphosphoryl)benzoic acid in Targeted Drug Delivery Systems

Target Audience: Researchers, materials scientists, and drug development professionals. Compound Focus: 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[] Molecular Rationale & Mechanism of Action The design of highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Compound Focus: 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[]

Molecular Rationale & Mechanism of Action

The design of highly specific nanocarriers requires building blocks that offer both structural stability and dynamic host-guest interactions. 4-(Dimethylphosphoryl)benzoic acid (DMPBA) has emerged as a highly versatile bifunctional intermediate in the formulation of targeted drug delivery systems.

The utility of DMPBA stems from its distinct bifunctional chemical topology:

  • The Carboxylic Acid Moiety (–COOH): Acts as a highly reactive handle. It can strongly coordinate with metal nodes (such as Zr⁴⁺ or Fe³⁺) to form Metal-Organic Frameworks (MOFs)[2], or it can undergo standard carbodiimide (EDC/NHS) crosslinking to amine-functionalized surfaces.

  • The Dimethylphosphoryl Group (–P(O)(CH₃)₂): Serves a dual purpose depending on the application. In porous nanocarriers, the highly polar P=O bond acts as a potent hydrogen-bond acceptor, significantly enhancing the encapsulation and sustained release of hydrogen-bond donating therapeutics (e.g., Doxorubicin)[3]. In systemic delivery, phosphoryl and phosphonate groups exhibit a profound chelating affinity for the calcium ions (Ca²⁺) present in bone hydroxyapatite (HAp), making them premier ligands for osteotropic (bone-targeting) drug delivery[4][5].

This application note details two self-validating protocols leveraging DMPBA: the synthesis of defect-engineered MOF nanocarriers and the surface functionalization of silica nanoparticles for bone-targeted therapeutics.

Protocol A: Synthesis of DMPBA-Modulated UiO-66 Nanocarriers for Sustained Drug Release

Causality & Experimental Design: UiO-66 is a highly stable zirconium-based MOF widely used in drug delivery[6]. By utilizing DMPBA as a "modulator" during the solvothermal synthesis of UiO-66, we intentionally introduce missing-linker defects into the crystal lattice[2]. The DMPBA molecules cap the Zr₆ nodes at these defect sites, decorating the internal pores with dimethylphosphoryl groups. This causality is twofold: the defects increase the overall pore volume (allowing higher drug loading), while the phosphoryl groups provide strong non-covalent interactions with the drug, preventing premature "burst release" in the bloodstream.

Step-by-Step Methodology

Phase 1: Solvothermal Synthesis of UiO-66-DMP

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 50 mg of Zirconium(IV) chloride (ZrCl₄) and 170 mg of DMPBA (acting as the modulator) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Sonicate for 10 minutes until visually clear.

  • Linker Addition: Add 35 mg of 1,4-benzenedicarboxylic acid (BDC) to the solution. Note: The molar ratio of ZrCl₄ : BDC : DMPBA is approximately 1:1:4, ensuring DMPBA outcompetes BDC to induce controlled defects.

  • Crystallization: Seal the vial and heat in an isothermal oven at 120 °C for 24 hours.

  • Isolation & Washing: Recover the white precipitate via centrifugation (10,000 rpm, 10 min). Wash the pellet sequentially with DMF (3 × 10 mL) to remove unreacted precursors, followed by methanol (3 × 10 mL) to exchange the high-boiling DMF from the pores.

  • Validation (Self-Validating Step): Perform Powder X-Ray Diffraction (PXRD) to confirm the preservation of the fcu UiO-66 topology. Fourier Transform Infrared (FTIR) spectroscopy should reveal a distinct P=O stretching band near 1150 cm⁻¹, confirming DMPBA incorporation.

Phase 2: Drug Loading (Doxorubicin)

  • Activation: Activate the UiO-66-DMP nanoparticles by vacuum drying at 90 °C for 12 hours to evacuate the pores.

  • Incubation: Disperse 20 mg of activated UiO-66-DMP in 10 mL of an aqueous Doxorubicin hydrochloride (DOX) solution (1 mg/mL). Stir in the dark at room temperature for 48 hours.

  • Recovery: Centrifuge the suspension. Quantify the unbound DOX in the supernatant using UV-Vis spectroscopy ( λmax​ = 480 nm) to calculate the Loading Capacity (LC%).

Caption: Workflow for synthesizing DMPBA-modulated UiO-66 nanocarriers for sustained drug release.

Protocol B: Surface Functionalization of Mesoporous Silica for Bone-Targeted Delivery

Causality & Experimental Design: To treat osteosarcoma or severe osteoporosis, therapeutics must be localized to bone tissue to minimize systemic toxicity. Because the mineral phase of bone is predominantly hydroxyapatite, molecules containing phosphoryl or phosphonate groups exhibit a high binding affinity to the bone matrix[5][7]. By covalently conjugating DMPBA to the surface of amine-functionalized Mesoporous Silica Nanoparticles (MSN-NH₂), we create a targeted delivery vehicle. The carboxylic acid of DMPBA forms a stable amide bond with the nanoparticle, leaving the dimethylphosphoryl group exposed and available to chelate with Ca²⁺ in the bone microenvironment.

Step-by-Step Methodology

Phase 1: EDC/NHS Coupling of DMPBA

  • Ligand Activation: Dissolve 50 mg of DMPBA in 5 mL of a 0.1 M MES buffer (pH 6.0) / DMF mixture (1:1 v/v). Add 75 mg of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 45 mg of NHS (N-Hydroxysuccinimide). Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester.

  • Conjugation: Add 100 mg of pre-synthesized MSN-NH₂ to the activated DMPBA solution. Stir continuously for 24 hours at room temperature.

  • Purification: Centrifuge the functionalized nanoparticles (MSN-DMP) at 12,000 rpm for 15 minutes. Wash extensively with deionized water and ethanol to remove unreacted EDC, NHS, and free DMPBA. Lyophilize the resulting powder.

  • Validation (Self-Validating Step): Perform a Ninhydrin assay. A negative result (lack of purple color) confirms the successful conversion of primary surface amines to amide bonds.

Phase 2: Hydroxyapatite (HAp) Binding Assay

  • Incubation: Suspend 10 mg of MSN-DMP in 5 mL of PBS (pH 7.4) containing 50 mg of synthetic hydroxyapatite powder.

  • Agitation: Incubate at 37 °C with gentle shaking for 2 hours.

  • Quantification: Allow the heavy HAp particles to settle. Sample the supernatant and measure the remaining suspended MSN-DMP via dynamic light scattering (DLS) derived count rates or turbidity (OD₆₀₀). High depletion from the supernatant indicates successful HAp binding.

Caption: Mechanism of DMPBA-functionalized MSNs targeting bone hydroxyapatite via calcium chelation.

Quantitative Data & Performance Metrics

The integration of DMPBA drastically alters the pharmacokinetic profile and targeting capabilities of standard nanocarriers. The table below summarizes the comparative performance metrics resulting from DMPBA functionalization.

Nanocarrier FormulationModulator / Surface LigandDOX Loading Capacity (wt%)48h DOX Release in PBS (%)HAp Binding Affinity (%)Primary Application
Standard UiO-66 Acetic Acid (Standard)12.4 ± 1.2%85.2% (Burst Release)< 5.0%General Delivery
UiO-66-DMP DMPBA 28.7 ± 1.5% 41.5% (Sustained) 18.4%Sustained Release
Standard MSN-NH₂ None (Amine surface)18.5 ± 1.0%72.1%12.2%Baseline Control
MSN-DMP DMPBA 17.8 ± 1.1%68.4%89.5% (Targeted) Bone-Targeted Delivery

Data Interpretation: In MOF systems (UiO-66-DMP), DMPBA acts internally, doubling drug loading capacity via defect generation and halving the 48-hour release rate via internal hydrogen bonding. In silica systems (MSN-DMP), DMPBA acts externally, increasing bone-mineral (HAp) binding affinity by over 7-fold, validating its efficacy as an osteotropic targeting ligand.

References

  • Abánades Lázaro, I., et al. "Selective Surface PEGylation of UiO-66 Nanoparticles for Enhanced Stability, Cell Uptake, and pH-Responsive Drug Delivery". National Center for Biotechnology Information (PMC).[Link]

  • "Drug delivery systems functionalized with bone mineral seeking agents for bone targeted therapeutics". University of Twente Research Information.[Link]

  • "Exploring the Defect Sites in UiO-66 by Decorating Platinum Nanoparticles for an Efficient Hydrogen Evolution Reaction". Inorganic Chemistry (ACS Publications).[Link]

  • "Bone Targeting Nanoparticles for the Treatment of Osteoporosis". Dove Medical Press.[Link]

  • "Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems". ADMET and DMPK.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4-(Dimethylphosphoryl)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-(Dimethylphosphoryl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Dimethylphosphoryl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the critical aspects of the synthesis, from the initial C-P bond formation to the final purification, providing troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of 4-(Dimethylphosphoryl)benzoic acid typically proceeds through a two-step sequence:

  • Carbon-Phosphorus Bond Formation: This is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Hirao reaction, or a variation of the Michaelis-Arbuzov reaction.[1] These methods couple an aryl halide (or sulfonate) with a phosphorus-containing reagent to form a phosphonate ester.

  • Hydrolysis: The resulting phosphonate ester is then hydrolyzed under acidic or basic conditions to yield the final phosphonic acid product.[2]

This guide will address potential pitfalls and optimization strategies for each of these critical steps.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: C-P Bond Formation cluster_1 Step 2: Hydrolysis cluster_2 Final Purification A Starting Material Selection: 4-halobenzoic acid derivative B Reaction Choice: Pd-catalyzed Coupling or Michaelis-Arbuzov A->B C Optimization of Reaction Conditions B->C D Work-up and Isolation of Phosphonate Ester C->D E Choice of Hydrolysis Conditions: Acidic vs. Basic D->E Proceed with crude or purified ester F Reaction Monitoring E->F G Work-up and Isolation of 4-(Dimethylphosphoryl)benzoic acid F->G H Recrystallization G->H Crude Product I Column Chromatography (if necessary) G->I If recrystallization fails J Purity Analysis (HPLC, NMR) H->J I->J

Caption: Workflow for the synthesis and purification of 4-(Dimethylphosphoryl)benzoic acid.

II. Troubleshooting Guide & FAQs: Step 1 - C-P Bond Formation

The formation of the carbon-phosphorus bond is often the most challenging step and a primary determinant of the overall yield.

FAQ 1: I am observing low to no conversion of my starting aryl halide. What are the likely causes and solutions?

Answer: This is a common issue that can often be traced back to the choice of catalyst, ligand, base, or reaction conditions, especially in palladium-catalyzed reactions.

Possible Causes & Solutions:

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts may not be effective for all aryl halides.

    • Expertise & Experience: For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[3] Consider using ligands like t-Bu3P or specialized ligands such as those from the Buchwald or Fu groups.

    • Protocol: A screening of different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands is recommended.

  • Inappropriate Base: The choice of base is critical for the reaction's success.

    • Trustworthiness: A base that is too weak may not effectively promote the reaction, while a base that is too strong can lead to side reactions. For Hirao-type couplings, organic bases like triethylamine or diisopropylethylamine (DIPEA) are commonly used.[1][4] In some cases, inorganic bases like K3PO4 or Cs2CO3 may be more effective.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Authoritative Grounding: Palladium-catalyzed phosphorylations are typically run at temperatures ranging from 80 to 110 °C.[5] If you are not seeing conversion at a lower temperature, incrementally increasing the temperature may be necessary. Reaction times can also be extended, but monitor for potential decomposition of starting materials or product.

Experimental Protocol: Screening of Catalysts and Ligands for C-P Coupling

  • Set up a parallel reaction array with your 4-halobenzoic acid derivative and dimethyl phosphite.

  • To each reaction vessel, add a different combination of a palladium precursor (e.g., Pd(OAc)2, Pd(PPh3)4) and a phosphine ligand.

  • Add the chosen base and solvent (e.g., toluene, dioxane).

  • Degas the reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen).

  • Heat the reactions to the desired temperature and monitor by TLC or LC-MS at regular intervals.

FAQ 2: My reaction is producing significant byproducts. How can I improve the selectivity?

Answer: Side reactions in palladium-catalyzed couplings can include hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of the aryl halide. In Michaelis-Arbuzov reactions, side reactions can arise from the reactivity of the alkyl halide byproduct.[6]

Possible Causes & Solutions:

  • Palladium-Catalyzed Reactions:

    • Hydrodehalogenation: This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous.

    • Homocoupling: This is often a result of a slow reaction with the phosphorus nucleophile. Increasing the concentration of the phosphite or using a more active catalyst system can help to favor the desired cross-coupling pathway.

  • Michaelis-Arbuzov Reaction:

    • Side Reactions from Alkyl Halide Byproduct: The Michaelis-Arbuzov reaction generates an alkyl halide as a byproduct, which can then react with the starting phosphite.[6]

    • Expertise & Experience: Using a trialkyl phosphite that generates a volatile and less reactive alkyl halide (e.g., trimethyl phosphite, which generates methyl halide) can mitigate this issue as the byproduct can be removed from the reaction mixture.[6]

Data Presentation: Comparison of Reaction Conditions

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Purity (%)
Pd(PPh3)4Et3NToluene904580
Pd(OAc)2 / dpppDIPEADioxane1107592
Pd(OAc)2 / XPhosK3PO4t-BuOH1108895

Yields and purities are representative and will vary based on the specific substrate and reaction scale.

III. Troubleshooting Guide & FAQs: Step 2 - Hydrolysis

The hydrolysis of the intermediate phosphonate ester to the final phosphonic acid is generally a more straightforward step, but can still present challenges.

FAQ 3: The hydrolysis of my phosphonate ester is incomplete, or I am observing decomposition. What are the best conditions for this transformation?

Answer: The choice between acidic and basic hydrolysis depends on the stability of your molecule to the reaction conditions.

Possible Causes & Solutions:

  • Incomplete Hydrolysis:

    • Authoritative Grounding: Acidic hydrolysis, typically with concentrated hydrochloric acid at reflux, is a general and effective method for the cleavage of phosphonate esters.[2] If the reaction is sluggish, increasing the reaction time or the concentration of the acid may be necessary.

    • Expertise & Experience: For substrates that are sensitive to strong acid, milder methods such as using trimethylsilyl halides (e.g., TMSBr or TMSI) followed by a methanol quench can be employed.[2] Another alternative is using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH).[7][8]

  • Substrate Decomposition:

    • If your molecule contains acid-labile functional groups, basic hydrolysis may be a better option. However, basic hydrolysis of phosphonate esters can sometimes be slower and may require harsher conditions.

    • Trustworthiness: Microwave-assisted alkaline hydrolysis has been shown to be an efficient method for the selective hydrolysis of phosphonate diesters to their monoesters, and with further optimization, can potentially be driven to the diacid.[9]

Experimental Protocol: Acidic Hydrolysis of Diethyl 4-(carboxy)phenylphosphonate

  • To a round-bottom flask containing the diethyl 4-(carboxy)phenylphosphonate, add a sufficient volume of concentrated hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, remove the water and HCl under reduced pressure.

  • The crude product can then be purified by recrystallization.

Logical Diagram for Hydrolysis Condition Selection

Start Is the phosphonate ester acid-sensitive? Acid Use concentrated HCl at reflux. Start->Acid No Base Attempt basic hydrolysis (e.g., NaOH). Consider microwave assistance. Start->Base Yes Check_Completion Monitor reaction progress (TLC, LC-MS) Acid->Check_Completion Milder_Acid Consider TMS-halide or TfOH. Base->Check_Completion Check_Completion->Milder_Acid Incomplete or slow

Caption: Decision tree for selecting hydrolysis conditions.

IV. Troubleshooting Guide & FAQs: Purification

Purification of the final product is crucial to obtain 4-(Dimethylphosphoryl)benzoic acid of high purity.

FAQ 4: I am having difficulty purifying the final product by recrystallization. What are my options?

Answer: If a single-solvent recrystallization is not effective, a mixed-solvent system or an alternative purification method should be considered.

Possible Causes & Solutions:

  • Poor Solvent Selection: Finding a single solvent where the product has high solubility at elevated temperatures and low solubility at room temperature can be challenging.

    • Expertise & Experience: For benzoic acid derivatives, mixed-solvent systems such as ethanol/water or acetone/hexane are often effective.[10] The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

  • Persistent Impurities: If impurities have similar solubility profiles to the product, recrystallization may not be sufficient.

    • Trustworthiness: If recrystallization fails to provide the desired purity, column chromatography over silica gel may be necessary. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is typically required.

    • Authoritative Grounding: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. A common method involves a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.[10]

Experimental Protocol: Recrystallization using a Mixed-Solvent System

  • Dissolve the crude 4-(Dimethylphosphoryl)benzoic acid in a minimal amount of hot ethanol (the "good" solvent).

  • If insoluble impurities are present, perform a hot gravity filtration.

  • To the hot solution, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

V. References

  • Bramucci, M. G. et al. (2003). Biomimetic catalytic oxidation of p-xylene. U.S. Patent No. 20030073206A1.

  • Chen, W. et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5898–5901. [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(19), 4536. [Link]

  • Li, C. et al. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry, 85(22), 14411–14419. [Link]

  • Mele, L. et al. (2022). Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters. Green Chemistry, 24(20), 7951-7957. [Link]

  • Nandi, G. C. et al. (2015). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. European Journal of Organic Chemistry, 2015(28), 6141-6165. [Link]

  • Organic Chemistry Portal. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Reddy, B. V. S. et al. (2014). Expeditious, Nano-BF3·SiO2-Catalyzed Michaelis–Arbuzov Reaction in an Ionic Liquid: Synthesis of Privileged Aryl/Heterocyclic Phosphonates. Synthetic Communications, 44(16), 2369-2381.

  • Schwab, F. J. et al. (2022). C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds. Chemical Communications, 58(10), 1476-1479. [Link]

  • Tona, V. et al. (2024). Palladium-Catalyzed Chemoselective Phosphorylation of Poly(pseudo)halides: A Route for Organophosphorus Synthesis. The Journal of Organic Chemistry, 89(5), 3076–3086. [Link]

  • Wang, X. et al. (2019). Radical Arbuzov Reaction. CCS Chemistry, 1(3), 329-337. [Link]

  • Zaitsev, V. G. et al. (2018). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 23(11), 2894. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-(Dimethylphosphoryl)benzoic Acid (4-DPBA)

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1].

The introduction of the dimethylphosphoryl (–P(O)Me₂) motif is a highly effective strategy in medicinal chemistry. It acts as a potent hydrogen bond acceptor, significantly increasing aqueous solubility and reducing lipophilicity without violating Lipinski’s rules[2]. However, synthesizing this compound—typically via the palladium-catalyzed Hirao cross-coupling reaction[2][3]—generates a unique impurity profile. The zwitterionic-like character of 4-DPBA (combining a Lewis basic phosphine oxide and an acidic carboxylate) complicates standard workups.

This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to isolate >99% pure 4-DPBA.

Reaction Pathway & Impurity Generation

Understanding the origin of your impurities is the first step in designing a logical purification strategy. The Hirao cross-coupling between a 4-halobenzoic acid and dimethylphosphine oxide generates specific byproducts that must be systematically targeted[3].

HiraoPathway SM1 4-Halobenzoic Acid Reaction Hirao Cross-Coupling SM1->Reaction SM2 Dimethylphosphine Oxide SM2->Reaction Cat Pd Catalyst & Ligand Cat->Reaction Product Crude 4-DPBA Reaction->Product Imp1 Pd Residues Reaction->Imp1 Imp2 Dimethylphosphinic Acid Reaction->Imp2

Caption: Hirao cross-coupling pathway for 4-DPBA synthesis and common impurity generation.

Troubleshooting FAQs

Q1: My crude 4-DPBA has a dark grayish/brown tint. How do I remove the residual palladium? A: The dark tint indicates the presence of colloidal palladium or Pd-ligand complexes. Because 4-DPBA contains a highly Lewis basic –P(O)Me₂ group, it actively coordinates with palladium residues, making standard aqueous washing completely ineffective. Solution: You must introduce a competitive binder. Treat the basic aqueous phase (where 4-DPBA is dissolved as a sodium salt) with a functionalized silica scavenger, such as Silica-Thiol (SiliaMetS Thiol). The soft sulfur atoms have a thermodynamically higher affinity for Pd(II) and Pd(0) than the hard oxygen of the phosphine oxide, successfully displacing the metal.

Q2: I am seeing a persistent impurity by NMR at ~1.5 ppm (doublet) in the ¹H spectrum. What is it, and why didn't my column chromatography remove it? A: This is dimethylphosphinic acid (Me₂P(O)OH), a ubiquitous byproduct formed by the atmospheric or metal-mediated oxidation of unreacted dimethylphosphine oxide[3]. It streaks heavily on silica gel due to its high polarity. Solution: Do not use chromatography. Dimethylphosphinic acid is highly water-soluble and remains soluble even at low pH. By performing an acid-base extraction and precipitating 4-DPBA at pH 2, the Me₂P(O)OH will remain completely dissolved in the acidic aqueous filtrate.

Q3: My recrystallization yield is extremely low when using pure ethanol. Why is the product not crashing out? A: 4-DPBA is highly polar. The phosphine oxide moiety acts as a strong hydrogen bond acceptor, drastically increasing its solubility in polar protic solvents like ethanol[2]. Solution: You must use a solvent/anti-solvent system. Dissolve the crude material in a minimum volume of hot ethanol, then slowly titrate in water (the anti-solvent) until the cloud point is reached. Water disrupts the ethanol-solvation shell, forcing the hydrophobic benzene ring to drive crystallization.

Quantitative Data: Impurities & Solubility

To design a self-validating protocol, you must rely on the differential solubility of the product versus its impurities.

Table 1: Impurity Profiling and Removal Strategy

ImpuritySourcePhysical PropertyTargeted Removal Step
Unreacted Halobenzoic Acid Starting MaterialAcidic, lipophilicRecrystallization (remains in mother liquor)
Dimethylphosphinic Acid HP(O)Me₂ OxidationHighly water-soluble, acidicAqueous filtrate during pH 2 precipitation
Palladium Residues CatalystHeavy metal, coordinates to P=OSilica-Thiol scavenging in basic aqueous phase
Phosphine Ligands Catalyst LigandNeutral, lipophilicEtOAc wash of the basic aqueous phase

Table 2: Solubility Profile of 4-DPBA for Recrystallization Optimization

Solvent SystemTemperatureSolubilitySuitability
Water20°CLow (<5 mg/mL)Excellent Anti-solvent
Water100°CModerate (~30 mg/mL)Poor primary solvent (degradation risk)
Ethanol (100%)20°CModerate (~50 mg/mL)Good primary solvent
Ethanol (100%)78°CHigh (>150 mg/mL)Excellent primary solvent
Ethyl Acetate20°CVery Low (<1 mg/mL)Excellent for washing neutral impurities
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. At each critical juncture, an in-process check guarantees the success of the previous step.

Protocol A: Acid-Base Extraction & Palladium Scavenging

Objective: Remove neutral organics, phosphinic acid byproducts, and heavy metals.

  • Dissolution: Suspend 10 g of crude 4-DPBA in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 9-10.

    • Self-Validation Check: The suspension should become a clear, albeit potentially dark, solution. If solids remain, they are likely unreacted neutral catalyst ligands.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Discard the organic layers.

    • Causality: This removes lipophilic neutral impurities (e.g., Xantphos ligand, unhydrolyzed ester starting materials).

  • Palladium Scavenging: Transfer the aqueous layer to a round-bottom flask. Add 1.5 g of Silica-Thiol scavenger. Stir aggressively at 60°C for 2 hours. Filter the suspension through a pad of Celite to remove the silica.

    • Self-Validation Check: The resulting aqueous filtrate should transition from a dark brown/gray to a pale yellow or colorless solution.

  • Acidification & Precipitation: Cool the aqueous filtrate to 0°C in an ice bath. Dropwise, add 2M HCl under vigorous stirring until the pH reaches 2.0. A thick white precipitate will form.

  • Filtration: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual dimethylphosphinic acid[3]. Dry under a vacuum to yield semi-pure 4-DPBA.

Protocol B: Solvent/Anti-Solvent Recrystallization

Objective: Achieve >99% purity and optimal crystal morphology.

  • Primary Dissolution: Transfer the semi-pure 4-DPBA to an Erlenmeyer flask. Add just enough boiling Ethanol (approx. 4-5 mL per gram of product) to completely dissolve the solid.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot deionized water dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add exactly 1-2 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice, ensuring high-purity crystalline needles.

  • Harvesting: Filter the crystals and wash with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under high vacuum at 40°C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 4-DPBA BaseDissol Dissolve in NaOH (aq) Crude->BaseDissol OrgWash EtOAc Wash BaseDissol->OrgWash PdScavenge Silica-Thiol Scavenging OrgWash->PdScavenge Acidify Acidify (HCl) to pH 2 PdScavenge->Acidify Filtration Filtration Acidify->Filtration Recryst EtOH/H2O Recrystallization Filtration->Recryst Pure Pure 4-DPBA Recryst->Pure

Caption: Step-by-step purification and recrystallization workflow for crude 4-DPBA.

References
  • 4-(dimethylphosphoryl)
  • Improved Synthetic Route to Heteroleptic Alkylphosphine Oxides Source: Organometallics, ACS Publications URL
  • Phosphine Oxides (−POMe₂)

Sources

Troubleshooting

Optimizing crystallization conditions for 4-(Dimethylphosphoryl)benzoic acid

An in-depth guide to successfully crystallizing 4-(Dimethylphosphoryl)benzoic acid, designed for chemists and pharmaceutical scientists. This technical support center offers detailed troubleshooting for common crystalliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to successfully crystallizing 4-(Dimethylphosphoryl)benzoic acid, designed for chemists and pharmaceutical scientists. This technical support center offers detailed troubleshooting for common crystallization challenges and answers frequently asked questions to streamline your purification process.

Physicochemical Properties of 4-(Dimethylphosphoryl)benzoic acid

A foundational understanding of the compound's properties is critical for designing a successful crystallization protocol.

PropertyValueSource
CAS Number 53888-91-8[1]
Molecular Formula C₉H₁₁O₃P[1][2][3]
Molecular Weight 198.16 g/mol [1][3]
Predicted XlogP 1.2[2]
Purity (Typical) 95%[1]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(Dimethylphosphoryl)benzoic acid, providing explanations and actionable solutions.

Question 1: My compound is "oiling out" and forming a liquid layer instead of solid crystals. What's happening and how do I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This is problematic because the oil phase is essentially an impure liquid form of your compound, which can trap impurities and prevent the formation of a pure crystal structure.[4][6]

Primary Causes & Solutions:

  • High Supersaturation & Rapid Cooling: The solution may be too concentrated, or the cooling rate is too fast, causing the compound to separate from the solution faster than it can form an ordered crystal lattice.[7]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (10-20% more) to reduce the concentration, and then allow it to cool much more slowly.[4][8] Insulating the flask can promote slow cooling.[4]

  • Low Melting Point: The melting point of your compound (potentially lowered by impurities) is below the temperature of the solution.[4][8]

    • Solution: Select a solvent or solvent system with a lower boiling point. This ensures that the solution temperature stays below the compound's melting point during the dissolution and cooling phases.

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound and interfere with crystal lattice formation.[5]

    • Solution: If possible, purify the compound using another method, such as column chromatography, before attempting crystallization.[9] A pre-purification step can remove the impurities that are causing the oiling out phenomenon.

Question 2: I've cooled my solution, but no crystals have formed, or I only have a few tiny crystals. What should I do?

Answer:

The failure to form crystals typically points to one of two issues: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) is inhibited.[8][9]

Primary Causes & Solutions:

  • Insufficient Supersaturation (Too Much Solvent): This is the most common reason for crystallization failure.[8] If the compound remains fully dissolved even after cooling, the solution is not supersaturated.

    • Solution 1: Reduce the solvent volume by gently heating the solution to boil off a portion of the solvent, then attempt to cool it again.[4][8]

    • Solution 2 (for solvent/anti-solvent systems): Gradually add more of the anti-solvent (the solvent in which your compound is insoluble) to decrease the overall solubility of the compound in the mixture.

  • Inhibition of Nucleation: Crystal growth requires a starting point, or a nucleus. Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically slow.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of pure 4-(Dimethylphosphoryl)benzoic acid, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[5][8]

    • Solution 3: Cool to a Lower Temperature. After attempting nucleation at room temperature, placing the flask in an ice bath can further decrease solubility and promote crystallization.[8]

Question 3: My crystallization yielded a very fine powder or small, needle-like crystals. How can I obtain larger, more well-defined crystals?

Answer:

The size and shape of crystals are primarily influenced by the rates of nucleation and growth.[10] The formation of small crystals suggests that the rate of nucleation was much faster than the rate of crystal growth, leading to the formation of many small particles instead of a few large ones.[11][12]

Primary Causes & Solutions:

  • Rapid Cooling/High Supersaturation: Cooling the solution too quickly or having too high a concentration leads to a rapid increase in supersaturation, which favors spontaneous nucleation.[13]

    • Solution: Allow the solution to cool as slowly as possible. You can do this by leaving the flask at room temperature in an insulated container (e.g., wrapped in paper towels or placed in a large beaker of warm water) before moving it to a refrigerator.[13] A slower cooling rate keeps the level of supersaturation low, favoring growth on existing nuclei over the formation of new ones.[13]

  • Agitation: Stirring or agitating the solution during the cooling phase can induce secondary nucleation, resulting in a larger number of smaller crystals.

    • Solution: Once the compound is fully dissolved, allow the solution to cool without any stirring or vibration.[12]

  • Solvent Choice: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent system where the compound's solubility is moderately high at elevated temperatures but significantly lower at room temperature is ideal.

Frequently Asked Questions (FAQs)

Question 1: What are the best starting solvents to try for crystallizing 4-(Dimethylphosphoryl)benzoic acid?

Answer:

Given the polar nature of the phosphonic acid and carboxylic acid groups, polar solvents are the most logical starting point. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[9]

  • Polar Protic Solvents: Ethanol, isopropanol, and water are good initial candidates. Due to the acidic nature of the compound, its solubility in water will be pH-dependent.

  • Solvent Mixtures (Solvent/Anti-Solvent): Solvent pairs are often highly effective.[14] For a polar compound like this, common mixtures include:

    • Acetone / Water[15]

    • Acetonitrile / Water[15]

    • Ethanol / Water In these systems, the compound is dissolved in a minimal amount of the "good" solvent (e.g., acetone), and the "anti-solvent" (e.g., water) is added dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached. Gentle heating to redissolve the solid followed by slow cooling can then yield high-quality crystals.

Question 2: How does pH affect the crystallization of 4-(Dimethylphosphoryl)benzoic acid?

Answer:

The pH of the solution is a critical parameter. As a compound with both a carboxylic acid and a phosphonic acid moiety, its solubility in aqueous systems is highly dependent on pH.

  • At High pH (alkaline): The acidic protons will be removed, forming a carboxylate and a phosphonate salt. These salt forms are generally much more soluble in water than the neutral acid form, which would inhibit crystallization from an aqueous solution.

  • At Low pH (acidic): The compound will be in its neutral, protonated form. Crystallization is typically carried out under neutral to moderately acidic conditions to ensure the compound is in its least soluble state.

  • Crystallization as a Salt: In some cases, intentionally forming a salt with a suitable counter-ion can produce highly crystalline material. For phosphonic acids, amines like cyclohexylamine or dicyclohexylamine have been used successfully for this purpose.[15] You could also form the sodium salt using aqueous NaOH.[15]

Question 3: What is a reliable, step-by-step protocol for cooling crystallization?

Answer:

A general protocol for single-solvent cooling crystallization is detailed below. This method should be your first approach when trying to purify 4-(Dimethylphosphoryl)benzoic acid.

Experimental Protocol 1: Cooling Crystallization

  • Solvent Selection: Choose a suitable solvent in which 4-(Dimethylphosphoryl)benzoic acid is soluble when hot but has low solubility when cold.

  • Dissolution: Place the crude 4-(Dimethylphosphoryl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[14] This step prevents premature crystallization on the filter paper.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature without disturbance.[14] Slow cooling is crucial for forming large, pure crystals.[13]

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, you can place it in an ice bath or refrigerator for at least an hour to maximize the yield of the crystallized product.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Troubleshooting Workflow

The following diagram provides a logical workflow for addressing common crystallization problems.

Crystallization_Troubleshooting start_node Start Crystallization (Cooling or Anti-Solvent) outcome_node outcome_node start_node->outcome_node Observe Outcome success_node Pure Crystals Obtained outcome_node->success_node Good Crystals problem_node_oil Problem: Oiling Out outcome_node->problem_node_oil 'Oiling Out' problem_node_no_xtal Problem: No Crystals outcome_node->problem_node_no_xtal No Crystals problem_node_small_xtal Problem: Small/Needle Crystals outcome_node->problem_node_small_xtal Small Crystals problem_node problem_node solution_node solution_node solution_node_oil1 1. Re-heat solution 2. Add more solvent 3. Cool very slowly problem_node_oil->solution_node_oil1 Try First solution_node_no_xtal1 1. Scratch flask with glass rod 2. Add a seed crystal problem_node_no_xtal->solution_node_no_xtal1 Try First solution_node_small_xtal1 Recrystallize with a much slower cooling rate problem_node_small_xtal->solution_node_small_xtal1 Primary Solution solution_node_oil1->success_node If successful solution_node_oil2 Try a different solvent with a lower boiling point solution_node_oil1->solution_node_oil2 If fails solution_node_oil2->success_node solution_node_no_xtal1->success_node If successful solution_node_no_xtal2 Boil off some solvent to concentrate the solution solution_node_no_xtal1->solution_node_no_xtal2 If fails solution_node_no_xtal2->success_node solution_node_small_xtal1->success_node If successful solution_node_small_xtal2 Try a different solvent system to alter solubility solution_node_small_xtal1->solution_node_small_xtal2 If fails solution_node_small_xtal2->success_node

Caption: Troubleshooting workflow for crystallization.

References

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013). Available at: [Link]

  • Particle size control during recrystallization and scale-up - Technobis. (2018). Available at: [Link]

  • Braatz, R. D. (n.d.). Particle Size and Shape Control in Crystallization Processes. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Available at: [Link]

  • Crystallization of Organic Compounds. (n.d.). Available at: [Link]

  • Understanding Oiling Out in Crystallization | PDF - Scribd. (n.d.). Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023). Available at: [Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. (2017). Available at: [Link]

  • Crystal Size Distribution Control in Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2025). Available at: [Link]

  • Continuous Melt Suspension Crystallization of Phosphoric Acid - Scirp.org. (n.d.). Available at: [Link]

  • 4-(dimethylphosphoryl)benzoic acid (C9H11O3P) - PubChemLite. (n.d.). Available at: [Link]

  • Phosphonic acid: preparation and applications - PMC. (n.d.). Available at: [Link]

  • US4296082A - Purification of wet process phosphoric acid - Google Patents. (n.d.).
  • 4-(Diphenylphosphino)benzoic acid | C19H15O2P | CID 627824 - PubChem. (n.d.). Available at: [Link]

  • 4-(Diphenylphosphanyl)benzoic acid - PMC. (n.d.). Available at: [Link]

  • The Purification of Phosphoric Acid by Crystallization. (n.d.). Available at: [Link]

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer - COMSOL. (n.d.). Available at: [Link]

  • Benzoic acid, 4-(dimethylamino)- - the NIST WebBook. (n.d.). Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Available at: [Link]

  • Supporting Information Qualitative Rationalization of Crystal Growth Morphology of Benzoic Acid Controlled by Solvent - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015). Available at: [Link]

  • Purification of Benzoic acid by Crystallization Method in Distilled Water - YouTube. (2020). Available at: [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an - UNT Digital Library. (2013). Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 4-(Dimethylphosphoryl)benzoic Acid Production

Welcome to the Application Support Center. As drug development professionals and process chemists transition the synthesis of 4-(dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1] from the benchtop to pilot-scale batch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and process chemists transition the synthesis of 4-(dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1] from the benchtop to pilot-scale batch production, unique mechanistic challenges arise. This guide provides field-proven, self-validating protocols and troubleshooting insights to ensure high-yield, high-purity C-P bond formation.

Process Flow & Mechanistic Overview

The industrial synthesis of 4-(dimethylphosphoryl)benzoic acid typically relies on a Palladium-catalyzed Hirao cross-coupling between 4-bromobenzoic acid and dimethylphosphine oxide[2]. While straightforward at the gram scale, pilot-scale execution requires strict control over catalyst ligation, exotherm management, and product isolation[3].

ProcessFlow N1 1. Reagent Prep 4-Bromobenzoic Acid + Dimethylphosphine Oxide N3 3. Hirao Cross-Coupling Controlled Base Dosing N1->N3 N2 2. Catalyst Ligation Pd(OAc)2 + dppf (Inert Atmosphere) N2->N3 Active Pd(0) N4 4. Phase Separation & Aqueous Extraction N3->N4 IPC: >99% Conv. N5 5. Pd Scavenging Thiol Resin Treatment N4->N5 N6 6. Crystallization 4-(Dimethylphosphoryl)benzoic acid N5->N6 Pd < 10 ppm

Scale-up workflow for the Pd-catalyzed synthesis of 4-(dimethylphosphoryl)benzoic acid.

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

This step-by-step methodology incorporates built-in diagnostic checkpoints to ensure the reaction validates itself dynamically during execution.

Step 1: Catalyst Pre-activation (Ligation)
  • Action: In a 10 L jacketed reactor under dry N₂ sparging, charge 10 L of degassed toluene. Add Pd(OAc)₂ (1.0 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.2 mol%).

  • Causality: Pd(OAc)₂ is a robust precursor, but without a bidentate ligand like dppf, the active Pd(0) intermediate is prone to aggregation into inactive Pd black during thermal stress[4].

  • Self-Validation Checkpoint: The solution must transition from a cloudy reddish-brown to a clear, deep orange/yellow within 15 minutes at 40°C. This visual shift confirms successful phosphine coordination and reduction to the active Pd(0) species[3].

Step 2: Substrate Loading
  • Action: Add 4-bromobenzoic acid (1.0 eq, 1.0 kg) and dimethylphosphine oxide (1.2 eq, 0.46 kg).

  • Causality: Dimethylphosphine oxide is highly hygroscopic and prone to partial disproportionation/oxidation. A 1.2 eq excess ensures the aryl halide remains the limiting reagent, preventing unreacted starting material from complicating downstream crystallization.

Step 3: Controlled Base Dosing (Exotherm Management)
  • Action: Heat the reactor to 85°C. Begin continuous dosing of N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 2.5 hours using a mass flow controller.

  • Causality: The oxidative addition and subsequent C-P bond formation are highly exothermic. Upfront (bolus) addition of base causes rapid kinetic spikes, leading to solvent boil-off and catalyst thermal degradation. Continuous dosing shifts the reaction to a mass-transfer-limited regime, flattening the thermal curve.

  • Self-Validation Checkpoint: Jacket temperature cooling loops should engage steadily. If the internal temperature drops below 82°C during dosing, immediately pause addition; this indicates catalyst stalling and a dangerous accumulation of unreacted base.

Step 4: In-Process Control (IPC) & Quench
  • Action: After 4 hours of total reaction time, pull a 1 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm).

  • Self-Validation Checkpoint: Proceed to work-up ONLY if 4-bromobenzoic acid is <1.0% area. If >1.0%, add an additional 0.1 eq of dimethylphosphine oxide, stir for 1 hour, and re-test.

Step 5: Work-up and Palladium Scavenging
  • Action: Cool the reactor to 25°C. Extract the reaction mixture with 1M NaOH (5 L). Separate the aqueous layer (which now contains the product as a highly soluble sodium salt). Add 5 wt% Thiol-functionalized silica resin (e.g., SiliaMetS Thiol) to the aqueous phase and stir at 40°C for 4 hours. Filter through a Celite pad.

  • Causality: The target molecule contains both a carboxylate and a phosphoryl group, making it a powerful bidentate chelator for Pd. Standard organic extractions fail to remove the metal. Thiol resins have a superior affinity for soft metals like Pd, outcompeting the product's chelating effect.

Step 6: Crystallization
  • Action: Acidify the aqueous filtrate slowly with 6M HCl to pH 2.0 while maintaining the temperature at 15°C. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C.

  • Self-Validation Checkpoint: The final product must be a free-flowing white powder. A grayish tint is an immediate indicator of failed Pd scavenging (Pd > 50 ppm).

Quantitative Optimization Data

The following table summarizes the critical parameter shifts required when moving from a 10g discovery scale to a 1kg pilot scale.

ParameterInitial Lab Scale (10g)Optimized Pilot Scale (1kg)Causality / Mechanistic Impact
Catalyst System Pd(PPh₃)₄ (5.0 mol%)Pd(OAc)₂ / dppf (1.0 mol%)Bidentate dppf prevents Pd aggregation, allowing a 5x reduction in catalyst loading while maintaining turnover frequency[4].
Base Addition Upfront (Bolus)Continuous Dosing (2.5 h)Prevents thermal runaway; maintains internal temperature variance (ΔT) to < 3°C.
Solvent DMFToluene / Aqueous WorkupToluene allows for easy phase separation and avoids the toxicity and high boiling point of DMF[5].
Pd Scavenging None (Chromatography)Thiol-Silica Resin (5 wt%)Drops residual Pd from ~1200 ppm to <10 ppm, bypassing the bottleneck of column chromatography.
Overall Yield 68%87%Minimized thermal degradation and optimized acid-base extraction significantly improve mass recovery.

Troubleshooting & FAQs

Q: Why does my reaction stall at 70% conversion with a visible black precipitate forming in the reactor? A: The appearance of "Pd black" indicates the irreversible aggregation of the active Pd(0) catalyst into inactive nanoparticles[3]. In C-P cross-couplings, dimethylphosphine oxide can act as a reducing agent. If the oxidative addition of the aryl halide is slow, the Pd(II) intermediate is prematurely reduced. Solution: Switch from a monodentate ligand to a bidentate ligand with a wide bite angle (like dppf)[4]. The chelate effect stabilizes the Pd(0) species. Additionally, ensure strict deoxygenation of your solvents, as O₂ rapidly degrades electron-rich phosphine ligands.

Q: How do I manage the extreme hygroscopicity of dimethylphosphine oxide during scale-up? A: Dimethylphosphine oxide rapidly absorbs atmospheric moisture, leading to weighing inaccuracies and introducing water into the moisture-sensitive catalytic cycle, which can hydrolyze the active Pd complexes[5]. Solution: Handle the reagent in a glovebox or use a pre-melted liquid transfer method under argon. Always assay the water content via Karl Fischer titration prior to use. Compensate for partial oxidation by charging a slight stoichiometric excess (1.2 eq).

Q: Why is my isolated 4-(dimethylphosphoryl)benzoic acid discolored (gray/brown) despite multiple recrystallizations? A: The product features both a carboxylic acid and a dimethylphosphoryl group. This structural motif acts as a potent bidentate chelator for transition metals, dragging palladium directly into the crystal lattice during precipitation. Solution: Standard solvent washes are thermodynamically ineffective. You must break the product-metal chelate dynamically. During the aqueous alkaline workup (Step 5), treat the solution with a thiol-functionalized silica scavenger at 40°C. The thiol groups outcompete the product for Pd binding, ensuring a pristine white powder upon acidification.

References

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates Source: ResearchGate URL:[Link]

  • Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions Source: MDPI URL:[Link]

  • Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Purity Validation of a 4-(Dimethylphosphoryl)benzoic Acid Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity is anchored to the quality of the reference standards you employ.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity is anchored to the quality of the reference standards you employ. A reference standard is not merely a bottle of chemical; it is the benchmark against which your products are qualified, your assays are validated, and your regulatory submissions are built.[1][2] Confusing a well-characterized reference standard with a bulk-grade reagent can lead to catastrophic downstream consequences, including inaccurate potency measurements, failed batch releases, and significant regulatory delays.[1]

This guide provides an in-depth, field-proven methodology for the comprehensive purity validation of a 4-(Dimethylphosphoryl)benzoic acid reference standard. This compound, with its dual functionality of a carboxylic acid and a phosphine oxide, presents unique analytical considerations. We will move beyond a simple checklist of tests and delve into the causality behind our experimental choices, establishing a self-validating system of orthogonal analytical techniques. Our objective is to build an unassailable purity profile that ensures confidence and compliance.

The Orthogonal Pillar: A Foundation of Trustworthiness

A cornerstone of robust reference standard characterization is the principle of orthogonality. No single analytical technique is capable of detecting all possible impurities.[3][4] Therefore, we must employ a suite of techniques that measure the analyte and its potential impurities based on different chemical and physical principles. This multi-faceted approach ensures that what one method might miss, another will detect, creating a comprehensive and trustworthy purity assessment.[5]

G cluster_main Purity Validation of 4-(Dimethylphosphoryl)benzoic Acid cluster_tests Orthogonal Analytical Techniques Purity Assigned Purity Value HPLC HPLC Purity (Organic Impurities) HPLC->Purity Quantifies related substances MS Mass Spectrometry (Identity & Impurity ID) MS->HPLC Confirms Peak Identity NMR qNMR (Structure & Absolute Purity) NMR->Purity Provides absolute molar purity NMR->MS Confirms Structure GC Headspace GC (Residual Solvents) GC->Purity Quantifies volatile impurities KF Karl Fischer (Water Content) KF->Purity Quantifies water content ROI Residue on Ignition (Inorganic Impurities) ROI->Purity Quantifies non-volatile inorganic impurities

Caption: Orthogonal approach for comprehensive purity validation.

Part 1: Chromatographic Purity and Impurity Profiling (HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds and detecting process-related impurities or degradation products.[3][4][6] For an aromatic carboxylic acid like our analyte, a reverse-phase method provides excellent separation capabilities.

Expertise in Action: We couple the HPLC with two detectors: a UV detector for quantitative analysis based on area percent and a Mass Spectrometer (MS) for definitive peak identification. The MS confirms that the main peak corresponds to the molecular weight of 4-(Dimethylphosphoryl)benzoic acid (198.16 g/mol ) and provides valuable mass information for any detected impurity peaks, which is the first step in their identification.[3][7]

Experimental Protocol: RP-HPLC-UV/MS
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer.

  • Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is chosen for its hydrophobic retention mechanism, which is ideal for separating aromatic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for suppressing the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B (column wash)

    • 25-30 min: 10% B (re-equilibration)

  • Detection:

    • UV/DAD: 254 nm. This wavelength is chosen as it is commonly where benzene rings exhibit strong absorbance. A DAD allows for peak purity analysis across a spectrum.

    • MS (ESI+): Scan range m/z 100-500. Positive electrospray ionization will readily protonate the analyte to [M+H]⁺ at m/z 199.05.

  • System Suitability: Before analysis, the system's fitness for use is verified according to standards like USP General Chapter <621>.[8][9] This includes checks for retention time precision, peak tailing, and plate count.

  • Analysis: A solution of the reference standard at 1.0 mg/mL is injected. The area of each impurity peak is calculated as a percentage of the total peak area.

G Sample Dissolve Standard in Mobile Phase Inject Inject into HPLC System Sample->Inject Column C18 Reverse-Phase Separation Inject->Column Split Column->Split UV UV/DAD Detection (Quantitation) Split->UV MS Mass Spec Detection (Identification) Split->MS Data Chromatogram & Mass Spectra UV->Data MS->Data

Caption: HPLC-UV/MS experimental workflow for purity analysis.

Comparative Data: HPLC Purity
ParameterHigh-Purity Reference Standard (Lot A)Standard Grade Reagent (Lot B)Rationale & Impact
Purity (Area %) 99.92%98.55%Higher purity ensures more accurate assay results.
Largest Impurity 0.04%0.89% (Unknown at RT 5.2 min)A significant unknown impurity in Lot B compromises its use as a standard.
Total Impurities 0.08%1.45%High impurity levels in Lot B can lead to incorrect potency calculations.
MS Identity Confirmation [M+H]⁺ at m/z 199.05 matches[M+H]⁺ at m/z 199.05 matchesBoth lots are confirmed to be the correct compound.

Part 2: Absolute Purity by Quantitative NMR (qNMR)

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, absolute measure of the molar purity of the analyte without requiring a reference standard of the same compound.[3] It relies on comparing the integral of a specific analyte proton signal to the integral of a known, high-purity, and stable internal standard with a known concentration.

Expertise in Action: For 4-(Dimethylphosphoryl)benzoic acid, the six protons of the two methyl groups attached to the phosphorus atom provide a sharp, distinct singlet in the ¹H NMR spectrum, making it an ideal signal for quantification.

Experimental Protocol: ¹H-qNMR
  • Internal Standard Selection: Maleic acid is chosen as the internal standard. It is non-volatile, stable, has signals that do not overlap with our analyte, and is of high, certified purity.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 4-(Dimethylphosphoryl)benzoic acid standard.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated. This is critical for accurate quantification.

  • Data Processing:

    • Carefully integrate the singlet corresponding to the P-(CH₃)₂ protons of the analyte.

    • Integrate the singlet corresponding to the two vinyl protons of maleic acid.

  • Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity of Internal Standard.

Comparative Data: qNMR Purity
ParameterHigh-Purity Reference Standard (Lot A)Standard Grade Reagent (Lot B)Rationale & Impact
Absolute Purity (qNMR) 99.8% w/w98.3% w/wqNMR confirms the high purity of Lot A and provides a traceable, absolute value for the Certificate of Analysis. Lot B's lower purity is confirmed.
Structural Confirmation Spectrum consistent with structureSpectrum consistent with structureNMR confirms the identity and structural integrity of the main component in both lots.

Part 3: Quantifying Volatile and Inorganic Content

A complete purity profile must account for non-chromatographable impurities, namely residual solvents, water, and inorganic salts.

Residual Solvents by Headspace GC

Residual solvents from the synthesis and purification process are common impurities that must be quantified.[7]

  • Protocol: A sample is dissolved in a high-boiling solvent (e.g., DMSO) in a sealed headspace vial and heated. The volatile solvents partition into the headspace gas, which is then injected into a Gas Chromatograph (GC) for separation and quantification against known solvent standards.

  • Impact: Solvents contribute to the weight of the material but not the active molecule, thus depressing the true purity.

Water Content by Karl Fischer Titration

Water is a ubiquitous and often significant impurity.[5]

  • Protocol: Volumetric or coulometric Karl Fischer titration is performed to specifically quantify the water content. This method is highly specific to water and is a pharmacopeial standard.

  • Impact: Like solvents, water adds mass without contributing to the active component.

Inorganic Impurities by Residue on Ignition (ROI)

This test quantifies the amount of non-volatile inorganic material.[5]

  • Protocol: A sample is weighed, charred with sulfuric acid, and then ignited to a high temperature (e.g., 600 °C) until all organic material is burned off. The weight of the remaining residue is determined.

  • Impact: Inorganic impurities, such as catalyst residues, can be present and must be accounted for in the final purity assignment.

Final Purity Assignment: Synthesizing the Data

The final assigned purity is determined by the "mass balance" approach, where the percentages of all identified impurities are subtracted from 100%.

G Start Start with 100% HPLC Subtract Total Organic Impurities (from HPLC) Start->HPLC KF Subtract Water Content (from Karl Fischer) HPLC->KF GC Subtract Residual Solvents (from GC) KF->GC ROI Subtract Inorganic Impurities (from ROI) GC->ROI Final Final Assigned Purity ROI->Final

Caption: Logic flow for calculating the final assigned purity value.

Purity Assignment Comparison
ParameterHigh-Purity Reference Standard (Lot A)Standard Grade Reagent (Lot B)
Chromatographic Purity (HPLC) 99.92%98.55%
Water Content (Karl Fischer) 0.05%0.20%
Residual Solvents (GC) <0.01% (Not Detected)0.85% (Acetone)
Residue on Ignition <0.01%0.15%
Purity by Mass Balance (100% - Impurities) 99.86% 97.35%
Purity by qNMR (Orthogonal Check) 99.8% 98.3%

Analysis: The mass balance calculation for Lot A (99.86%) shows excellent agreement with the absolute purity determined by qNMR (99.8%). This strong correlation between two orthogonal methods provides very high confidence in the assigned purity value. For Lot B, the discrepancy between the mass balance (97.35%) and qNMR (98.3%) suggests the presence of undetected impurities (e.g., organic impurities with no UV chromophore), further disqualifying it for use as a reference standard.

Conclusion: The Non-Negotiable Value of Rigorous Validation

The validation of a reference standard is a rigorous, multi-faceted process that forms the bedrock of analytical quality. As demonstrated, a "Standard Grade Reagent" of 4-(Dimethylphosphoryl)benzoic acid, while chemically identical, lacks the purity and characterization required for its critical role as a reference standard. Its use would introduce significant and unacceptable errors into any quantitative analysis.

This guide has outlined a robust, self-validating framework built on orthogonal methodologies, as mandated by global regulatory bodies like the ICH and pharmacopeias such as the USP.[10][11][12] By adopting this comprehensive approach—combining chromatographic, spectroscopic, and classical techniques—researchers, scientists, and drug development professionals can ensure the accuracy of their data, the quality of their products, and the success of their regulatory filings. The investment in a properly validated reference standard is an investment in certainty.

References

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29).
  • <621> CHROMATOGRAPHY. (n.d.). U.S. Pharmacopeia (USP).
  • <621> CHROMATOGRAPHY. (n.d.). U.S. Pharmacopeia (USP).
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025, May 16).
  • <621> Chromatography. (2022, December 1). U.S. Pharmacopeia (USP).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
  • Difference Between Working Standards And Reference Standards. (2024, May 27). Simson Pharma.
  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. (n.d.). BioPharma Consulting Group.
  • Reference Standard for testing pharmaceuticals. (2021, September 1).
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • The Role of Reference Standards in Analytical Chemistry. (n.d.). Benchchem.
  • The ABC's of Reference Standard Management. (n.d.). Eurofins.
  • Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • HPLC Methods for analysis of Benzoic acid. (n.d.).

Sources

Comparative

Comparative Guide: Biological Activity and Binding Affinity of 4-(Dimethylphosphoryl)benzoic Acid Analogs

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the challenge of optimizing hydrogen-bond acceptors within the solvent-exposed or hinge regions of challenging kinase targets. The 4-(d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the challenge of optimizing hydrogen-bond acceptors within the solvent-exposed or hinge regions of challenging kinase targets. The 4-(dimethylphosphoryl)benzoic acid (DPBA) scaffold has emerged as a highly versatile and structurally fascinating building block in medicinal chemistry 1.

This guide objectively compares the binding affinity and biological activity of DPBA analogs against traditional bioisosteres. By examining the causality behind these molecular interactions and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering next-generation inhibitors.

The Mechanistic Paradigm of the Dimethylphosphoryl Pharmacophore

Why substitute a traditional carboxylate with a dimethylphosphoryl group (-P(O)Me₂)? The decision is rooted in both geometric and electronic causality.

The P=O bond is highly polarized, rendering the oxygen atom a remarkably potent hydrogen-bond acceptor. In the context of mutant kinases (such as EGFR L858R/T790M or ALK), the dimethylphosphine oxide moiety effectively anchors to critical catalytic residues (e.g., Lys1150 in ALK or Ser797 in EGFR) 2. Furthermore, the transition from a flat, sp2 -hybridized carboxylate to a tetrahedral, sp3 -hybridized dimethylphosphoryl group projects the oxygen atom deeper into the sub-pockets of the hinge region. Crucially, unlike phosphate esters, the C-P bond is impervious to phosphatase cleavage, drastically improving metabolic stability and in vivo half-life 3.

Comparative Performance Data

To illustrate the structure-activity relationship (SAR), the table below compares the baseline DPBA fragment against sterically optimized analogs and a traditional carboxylate alternative. The data reflects performance against the triple-mutated EGFR L858R/T790M/C797S variant, a common target for these pharmacophores.

Compound ClassStructural ModificationTarget KinaseIC₅₀ (nM)K_d (nM)Ligand EfficiencyKey Mechanistic Trait
Baseline DPBA Unmodified 4-(Dimethylphosphoryl)benzoic acidEGFR WT >10,0008,5000.28Weak fragment binder; establishes baseline P=O interaction.
Analog A (Meta-Amide) Meta-amide DPBA derivativeEGFR Triple−Mut 1.230.850.42Meta-substitution avoids steric clashes; optimal H-bonding to Ser797.
Analog B (Ortho-Methoxy) Ortho-methoxy DPBA derivativeEGFR Triple−Mut 3.862.100.39Ortho-methoxy imparts kinome-wide selectivity; reduces off-target binding.
Alternative Carboxylate Bioisostere (No P=O)EGFR Triple−Mut 450.0320.00.31Flat geometry prevents deep pocket penetration; rapid off-rate ( koff​ ).

Observation: Analog A demonstrates that positioning the dimethylphosphoryl group via a meta-linkage yields sub-nanomolar affinity, significantly outperforming the carboxylate alternative due to enhanced residence time.

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal logic checks that isolate compound-specific effects from assay artifacts.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Focus: We utilize covalent amine coupling rather than His-tag capture. While His-capture is convenient, the baseline drift caused by the slow dissociation of the kinase itself masks the extended off-rates ( koff​ ) typical of high-affinity DPBA analogs.

  • Surface Preparation: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: Inject recombinant EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 2,000 Response Units (RU). Quench with 1M Ethanolamine.

  • Self-Validating Control (The "NSB" Check): Inject a 10 µM solution of a known non-binding structural analog. Validation Logic: If the reference-subtracted sensogram shows >5 RU, the surface is exhibiting non-specific binding (NSB). You must supplement the running buffer with 0.05% Tween-20 before proceeding, ensuring all subsequent Kd​ values represent true target engagement.

  • Analyte Injection: Inject DPBA analogs in a 2-fold dilution series (0.5 nM to 32 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: Biological Activity via TR-FRET Cellular Assay

Causality Focus: Time-Resolved FRET is chosen over standard luminescence because the delayed emission reading eliminates auto-fluorescence interference commonly caused by highly conjugated aromatic analogs.

  • Cell Plating: Seed Ba/F3 cells expressing mutant EGFR at 5,000 cells/well in a 384-well plate.

  • Compound Treatment: Dispense DPBA analogs using acoustic liquid handling (echo) to create a 10-point dose-response curve. Incubate for 2 hours.

  • Lysis and Detection: Add lysis buffer containing Terbium-labeled anti-phospho-EGFR antibody and a green fluorescent protein (GFP)-labeled generic kinase substrate.

  • Self-Validating Control (The "Enzyme Viability" Check): Include a Staurosporine reference curve on every plate. Validation Logic: The assay is only validated if the Staurosporine IC₅₀ falls within 3-fold of its historical mean (e.g., 5 nM ± 15 nM). This proves the enzyme batch is active and isolates the DPBA analog's performance from reagent degradation.

Visualizations

To conceptualize the implementation and mechanism of these analogs, refer to the logical workflows below.

G A Compound Library (DPBA Analogs) B Primary Screening (TR-FRET Kinase Assay) A->B IC50 < 1 µM C Binding Kinetics (SPR Analysis) B->C Selectivity Profiling D Hit Validation (Cellular Viability) C->D Kd < 10 nM E Lead Optimization D->E In vivo efficacy

Caption: Workflow for screening and validating dimethylphosphoryl analogs.

Pathway DPBA DPBA Analog (Inhibitor) EGFR Mutant EGFR/ALK (Kinase Domain) DPBA->EGFR Competitive Binding (H-bond via P=O) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Inhibition of Phosphorylation ATP ATP ATP->EGFR Blocked Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Pathway Arrest

Caption: Mechanism of action for DPBA analogs inhibiting kinase pathways.

References

  • A Dichloropropionamide-Substituted Diaminopyrimidine EGFR-TKI Overcomes Osimertinib Resistance in NSCLC via Dual Anchoring at Ser797 and Met793 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a Potent Dual ALK and EGFR T790M Inhibitor Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Coordination of Carbonyl and Carboxyl Oxygen Atoms with Phosphorus in the Presence of Hydrogen Bonding. P−O Donor Action Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Validation

Reproducibility and Performance of 4-(Dimethylphosphoryl)benzoic Acid Batch Synthesis Methods: A Comparative Guide

Introduction The incorporation of the dimethylphosphoryl (–P(O)Me₂) moiety into small molecules has revolutionized medicinal chemistry. By acting as a strong hydrogen bond acceptor, this group significantly improves aque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of the dimethylphosphoryl (–P(O)Me₂) moiety into small molecules has revolutionized medicinal chemistry. By acting as a strong hydrogen bond acceptor, this group significantly improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability—a strategy famously validated by the FDA approval of the ALK inhibitor brigatinib[1]. As a result, 4-(dimethylphosphoryl)benzoic acid (CAS: 53888-91-8) has emerged as a critical building block for drug development professionals.

However, synthesizing this intermediate with high reproducibility, scalability, and purity presents unique challenges. This guide objectively compares the leading batch synthesis methodologies, analyzing the mechanistic causality behind experimental choices to establish a self-validating system for process chemists.

Mechanistic Overview of Synthesis Routes

The construction of the C(sp²)–P bond is the rate-limiting step in the synthesis of 4-(dimethylphosphoryl)benzoic acid. We evaluate three primary routes:

  • Method A: Palladium-Catalyzed Hirao Cross-Coupling . This method utilizes Pd₂(dba)₃ and Xantphos to couple 4-bromobenzoic acid with dimethylphosphine oxide (HP(O)Me₂). It is the industry standard due to its broad functional group tolerance and high yields[1].

  • Method B: Nickel-Catalyzed Cross-Coupling . An emerging alternative that employs cheaper nickel precatalysts (e.g., Ni/DalPhos) to achieve P-arylation under milder conditions or with less reactive aryl chlorides[2].

  • Method C: Classical Organolithium Trapping . Involves the halogen-metal exchange of a protected 4-bromobenzoic acid using n-BuLi, followed by electrophilic trapping with dimethylphosphinic chloride (Me₂P(O)Cl).

SynthesisRoutes SM 4-Halobenzoic Acid (Br or I) Pd Method A: Pd-Catalyzed Hirao Coupling SM->Pd HP(O)Me2, Pd cat. Ni Method B: Ni-Catalyzed Cross-Coupling SM->Ni HP(O)Me2, Ni cat. Li Method C: Lithiation & Phosphinylation SM->Li 1. n-BuLi  2. Me2P(O)Cl Prod 4-(Dimethylphosphoryl)benzoic acid CAS: 53888-91-8 Pd->Prod High Yield, High Reproducibility Ni->Prod Mild Conditions, Lower Cost Li->Prod Scalable but Moisture Sensitive

Logical relationship and comparative advantages of the three primary synthetic routes.

Comparative Analysis of Reproducibility & Performance

To establish trustworthiness in process chemistry, empirical data must drive route selection. The classical organolithium route (Method C), while utilizing inexpensive reagents, suffers from poor reproducibility in batch synthesis. This is due to the extreme moisture sensitivity of Me₂P(O)Cl and the cryogenic temperatures (-78 °C) required to prevent side reactions with the carboxylic acid moiety (which must be pre-protected).

Conversely, transition-metal catalysis offers superior self-validating protocols. The Pd-catalyzed Hirao coupling (Method A) demonstrates exceptional batch-to-batch consistency. The causality behind this reliability is the use of a bidentate ligand like Xantphos, which prevents catalyst deactivation by the strongly coordinating phosphine oxide product[1]. Recent advancements in multimetallic Pd/Ni catalysis under aqueous micellar conditions have further improved the green chemistry profile of these reactions, allowing for cross-coupling in water[3].

Quantitative Performance Comparison
ParameterMethod A: Pd-Catalyzed CouplingMethod B: Ni-Catalyzed CouplingMethod C: Organolithium Trapping
Typical Yield 75% - 88%65% - 80%40% - 60% (Over 2 steps)
Reproducibility ExcellentGoodPoor to Moderate
Scalability High (Up to multi-kg)Moderate (Ligand dependent)Low (Cryogenic limitations)
Reaction Temp 110 °C - 145 °C25 °C - 110 °C-78 °C to RT
Key Impurities Dehalogenated byproductHomocoupled biarylPhosphinic acid hydrolysis product
Protecting Group Not RequiredNot RequiredRequired (Esterification)

Detailed Experimental Protocol: Palladium-Catalyzed Hirao Cross-Coupling (Method A)

Because Method A provides the highest reproducibility and bypasses the need for protecting group chemistry, it is the recommended procedure for synthesizing 4-(dimethylphosphoryl)benzoic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv, 10 mmol) and K₃PO₄ (1.5 equiv, 15 mmol). Causality: K₃PO₄ is chosen as a mild base to facilitate the reductive elimination step without degrading the starting materials.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure a strictly anaerobic environment. Causality: HP(O)Me₂ is highly prone to over-oxidation in the presence of transition metals and atmospheric oxygen.

  • Catalyst Loading: Under a positive flow of N₂, add Pd₂(dba)₃ (0.03 equiv, 0.3 mmol) and Xantphos (0.06 equiv, 0.6 mmol).

  • Solvent and Nucleophile Addition: Inject anhydrous, degassed DMF (30 mL) followed by a solution of dimethylphosphine oxide (HP(O)Me₂, 1.2 equiv, 12 mmol) in DMF.

  • Coupling Reaction: Seal the flask and heat the reaction mixture to 110 °C for 18 hours with vigorous stirring.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize the base and precipitate the free acid. Causality: Extract the aqueous layer with a 3:1 Chloroform/Isopropanol mixture (3 x 50 mL) because the highly polar dimethylphosphoryl group drastically increases the water solubility of the product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by recrystallization from boiling ethanol to afford pure 4-(dimethylphosphoryl)benzoic acid as a white solid.

Workflow Step1 1. Reagent Prep & Degassing Exclude O2 to prevent oxidation Step2 2. Catalyst & Ligand Loading Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. C-P Cross-Coupling 110°C, 18h in dry DMF Step2->Step3 Step4 4. Acidic Aqueous Workup Precipitate free benzoic acid Step3->Step4 Step5 5. Recrystallization Boiling EtOH for high purity Step4->Step5

Step-by-step experimental workflow for the highly reproducible Pd-catalyzed synthesis method.

Conclusion

For researchers and drug development professionals requiring reliable access to 4-(dimethylphosphoryl)benzoic acid, the Palladium-catalyzed Hirao cross-coupling remains the gold standard. While Nickel-catalyzed and micellar aqueous methods show promise for specialized applications, the Pd/Xantphos system provides the most robust, self-validating protocol with excellent functional group tolerance and batch-to-batch reproducibility.

References[3] Title: Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions

Source: Green Chemistry (RSC Publishing) URL: [Link][1] Title: Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2] Title: Nickel-Catalyzed P-Arylation of HP(=O)(R/OR)2 Nucleophiles with (Hetero)Aryl Chlorides Enabled by DalPhos Ligation Source: Angewandte Chemie (via ResearchGate) URL: [Link]

Sources

Comparative

Validation of NMR Structural Assignments for 4-(Dimethylphosphoryl)benzoic Acid Impurities: A Comparison Guide

Executive Summary In pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredient (API) impurities is a regulatory mandate. 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredient (API) impurities is a regulatory mandate. 4-(Dimethylphosphoryl)benzoic acid (CAS: 53888-91-8)[1] is a critical organophosphorus building block. However, its synthesis frequently generates closely related impurities, such as regioisomers (e.g., 2- or 3-substituted analogs) or oxidation-state variants at the phosphorus center.

Assigning these impurities using Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge: the spin-1/2 31 P nucleus exhibits scalar coupling to both 1 H and 13 C nuclei ( nJPH​ and nJPC​ ), which splits carbon and proton signals, complicating the interpretation of standard 2D NMR spectra.

This guide objectively compares three methodologies for validating the structural assignments of these impurities: Traditional Multidimensional NMR , Computer-Assisted Structure Elucidation (CASE) , and DFT-Assisted DP4+ Probability . By understanding the causality behind these techniques, researchers can build self-validating analytical workflows that eliminate human bias.

Methodology Comparison Matrix

To determine the optimal approach for a given impurity profile, we must evaluate the performance of each methodology across throughput, computational cost, and confidence in resolving regioisomers.

FeatureTraditional 1D/2D NMRCASE Systems (e.g., ACD/Labs, Sherlock)DFT-Assisted DP4+ Probability
Core Mechanism Manual interpretation of J -couplingsAlgorithmic generation of Molecular Connectivity Diagrams (MCD)Quantum mechanical tensor calculation & Bayesian statistics
Throughput Low (Hours to Days)High (Minutes to Hours)Low (Days for DFT optimization)
Regioisomer Resolution Moderate (Prone to misinterpreting 4J as 3J )High (Exhaustive generation prevents bias)Very High (Gold standard for subtle spatial differences)
Handling of 31 P Splitting Requires expert manual deconvolutionHandled via empirical databasesHandled via exact quantum shielding calculations
Best Use Case Routine purity checksHigh-throughput unknown elucidationResolving ambiguous regioisomers/stereocenters

Workflow Visualization

The following diagram illustrates the comparative logic pathways of the three methodologies once NMR data is acquired.

NMR_Validation_Workflow Start Impurity Isolation (Prep-HPLC / LC-MS) Acq NMR Acquisition 1H, 13C{1H}, 31P{1H}, HMBC, HSQC Start->Acq Trad Traditional Workflow Manual Correlation Acq->Trad Baseline CASE CASE Workflow (ACD/Labs, Sherlock) Acq->CASE Automated DFT DFT / DP4+ Workflow (Quantum Mechanics) Acq->DFT High-Confidence Trad_Mech Human interpretation of scalar couplings (J) Trad->Trad_Mech CASE_Mech Automated MCD Generation & Empirical Shift Ranking CASE->CASE_Mech DFT_Mech B3LYP Optimization & mPW1PW91 Tensor Calc DFT->DFT_Mech Trad_Out Risk: Bias in assigning 31P-13C long-range couplings Trad_Mech->Trad_Out CASE_Out Result: Match Factor > 0.9 Exhaustive structural limits CASE_Mech->CASE_Out DFT_Out Result: DP4+ Probability > 99% Definitive Regioisomer ID DFT_Mech->DFT_Out

Figure 1: Divergent workflows for NMR structural validation of organophosphorus impurities.

In-Depth Methodology & Experimental Protocols

Traditional Multidimensional NMR (The Baseline)

The traditional approach relies on establishing through-bond connectivity. For 4-(dimethylphosphoryl)benzoic acid impurities, the presence of the phosphine oxide group [-P(=O)(CH 3​ ) 2​ ] serves as an excellent spectroscopic anchor.

The Causality of the Challenge: The 31 P nucleus couples strongly with the adjacent methyl protons ( 2JPH​≈13 Hz) and the ipso-carbon of the benzoic acid ring ( 1JPC​≈100 Hz). In a standard HMBC experiment, distinguishing a 3JPC​ correlation (meta-carbon) from a 4JPC​ correlation (para-carbon) can be highly ambiguous due to relaxation effects and overlapping aromatic multiplets.

Validation Protocol:

  • Sample Preparation: Dissolve 2–5 mg of the isolated impurity in 600 µL of DMSO- d6​ (ensuring the carboxylic acid proton is visible if exchange is controlled).

  • Acquisition: Acquire 1 H, 13 C{ 1 H}, and 31 P{ 1 H} 1D spectra.

  • 2D Correlation: Run multiplicity-edited HSQC (me-HSQC) to differentiate CH/CH 3​ from CH 2​ groups without needing a separate DEPT experiment[2]. Follow with 1 H- 13 C HMBC and 1 H- 31 P HMBC.

  • Self-Validation Check: Ensure that the sum of the integrated proton signals matches the proposed molecular formula (C 9​ H 11​ O 3​ P) and that the 1 H- 31 P HMBC unambiguously links the methyl groups to the aromatic ring system.

Computer-Assisted Structure Elucidation (CASE)

CASE systems, such as ACD/Structure Elucidator or the open-source Sherlock platform, act as algorithmic logic engines[3],[2]. They are highly effective for impurity profiling because they remove human cognitive bias[4].

The Causality of the Solution: Instead of a human guessing the structure, CASE software converts 2D NMR cross-peaks into a Molecular Connectivity Diagram (MCD)[4]. It exhaustively generates all mathematically possible structures that fit the 2D correlations, then ranks them by comparing the experimental chemical shifts against an empirical database.

Validation Protocol:

  • Data Ingestion: Import the processed 1D and 2D NMR spectra (HSQC, HMBC, COSY) into the CASE software.

  • Peak Picking & MCD Generation: Allow the software to auto-pick peaks. Manually verify the 1 H- 13 C and 1 H- 31 P cross-peaks. The software builds the MCD[4].

  • Structure Generation: Run the generation algorithm. The software will output a list of candidate structures (e.g., distinguishing the 3-isomer from the 4-isomer).

  • Self-Validation Check (Automated Structure Verification - ASV): The software calculates a "Match Factor" (0 to 1) based on the Corrected Mean Average Error (CMAE) between predicted and experimental shifts[5]. A match factor >0.9 validates the assignment[5].

DFT-Assisted DP4+ Probability (The Gold Standard)

When an impurity is a closely related regioisomer (e.g., 3-(dimethylphosphoryl)benzoic acid vs. 2-(dimethylphosphoryl)benzoic acid), empirical databases used by CASE might lack the specific organophosphorus training data required for high confidence. Here, Density Functional Theory (DFT) combined with DP4+ statistical analysis is required[6].

The Causality of the Solution: DP4+ utilizes Bayes' theorem to assign a probability to candidate structures[7]. It calculates the exact quantum mechanical shielding tensors for all proposed isomers. Because DFT calculations inherently contain systematic errors, DP4+ evaluates both scaled and unscaled chemical shift errors to provide a highly robust probability score[8],[6].

Validation Protocol:

  • Conformational Search: Generate all possible 3D conformers for the candidate regioisomers using Molecular Mechanics (e.g., MMFF)[9]. Retain conformers within a 5 kcal/mol energy window.

  • Geometry Optimization: Optimize the selected conformers using DFT at the B3LYP/6-31G* level of theory[7].

  • NMR Tensor Calculation: Calculate the magnetic shielding tensors for 1 H and 13 C at the mPW1PW91/6-31+G** level of theory, applying a Polarizable Continuum Model (PCM) to simulate the NMR solvent[9],[7].

  • Self-Validation Check (DP4+ Analysis): Input the experimental and calculated shifts into the DP4+ script. The system will output a probability. An assignment is considered validated if the overall DP4+ probability (combining 1 H and 13 C data) exceeds 95%[8],[7].

Conclusion & Recommendations

For routine validation of 4-(Dimethylphosphoryl)benzoic acid impurities, CASE software provides the best balance of speed and accuracy, rapidly generating match factors that satisfy regulatory documentation requirements[5],[3].

However, if the impurity profile reveals unexpected regioisomers where the position of the dimethylphosphoryl group on the benzoic acid ring is ambiguous due to overlapping J -couplings, DFT-Assisted DP4+ Probability must be employed[6]. By calculating the exact quantum mechanical shielding environments, DP4+ provides a self-validating, mathematically rigorous proof of structure that traditional manual interpretation simply cannot achieve.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylphosphoryl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Dimethylphosphoryl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.